molecular formula C10H8Cl2O2 B3012565 Methyl 2-(3,4-dichlorophenyl)acrylate CAS No. 1254365-78-0

Methyl 2-(3,4-dichlorophenyl)acrylate

Cat. No.: B3012565
CAS No.: 1254365-78-0
M. Wt: 231.07
InChI Key: DKHZSFPASRZZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4-dichlorophenyl)acrylate is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHZSFPASRZZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254365-78-0
Record name methyl 2-(3,4-dichlorophenyl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(3,4-dichlorophenyl)acrylate as a Versatile Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for Methyl 2-(3,4-dichlorophenyl)acrylate , designed for researchers and drug development professionals.

Executive Summary

This compound is a specialized


-substituted acrylate derivative, distinct from its more common isomer, methyl 3-(3,4-dichlorophenyl)acrylate (a cinnamate derivative). Structurally characterized by an electron-deficient alkene moiety geminally substituted with a 3,4-dichlorophenyl ring and a methyl ester, this molecule serves as a potent Michael acceptor  and a high-refractive-index monomer.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, emphasizing its utility as a pharmacophore precursor in the synthesis of NSAID analogs and serotonin reuptake inhibitors.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification[3]
  • IUPAC Name: Methyl 2-(3,4-dichlorophenyl)prop-2-enoate

  • Common Name: Methyl

    
    -(3,4-dichlorophenyl)acrylate
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.07 g/mol

  • Structural Class: Atropate derivative (2-phenylacrylate)

Structural Features & Electronic Effects

The molecule features a unique electronic environment driven by the 3,4-dichloro substitution pattern :

  • Steric Bulk: The 2-position phenyl ring creates significant steric hindrance compared to unsubstituted acrylates, modulating polymerization kinetics.

  • Electronic Activation: The chlorine atoms at positions 3 and 4 are electron-withdrawing (Inductive effect:

    
    ). This reduces the electron density of the aromatic ring, which in turn stabilizes the transition states in nucleophilic conjugate additions (Michael additions) by dispersing the developing negative charge.
    
  • Conjugation: The

    
    -system of the alkene is conjugated with both the ester carbonyl and the aromatic ring, creating a "push-pull" system that is highly reactive toward nucleophiles.
    
PropertyValue (Predicted/Experimental)
Physical State Viscous liquid or low-melting solid
Boiling Point ~280–290°C (at 760 mmHg)
Density ~1.35 g/cm³
LogP 3.2–3.5 (Lipophilic)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Synthetic Routes & Protocols

The most robust synthesis for 2-aryl acrylates is the hydroxymethylation-dehydration of the corresponding arylacetate using paraformaldehyde. This route avoids the harsh conditions of Heck coupling for sterically congested


-positions.
Protocol: Base-Promoted Hydroxymethylation

Objective: Synthesis of this compound from Methyl 3,4-dichlorophenylacetate.

Reaction Scheme:



Reagents & Materials:
  • Substrate: Methyl 3,4-dichlorophenylacetate (1.0 eq)

  • C1 Source: Paraformaldehyde (2.0–3.0 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Dry)

  • Quench: Saturated

    
    
    
Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve Methyl 3,4-dichlorophenylacetate (10 mmol) in anhydrous DMSO (20 mL).

  • Reagent Addition: Add Paraformaldehyde (30 mmol, 3 eq) to the solution.

  • Catalysis:

    • Option A (Mild): Add

      
       (15 mmol) and heat to 80°C for 4 hours.
      
    • Option B (Rapid): Cool to 0°C, add NaH (12 mmol, 60% dispersion), then warm to RT. Note: Exothermic.[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product will appear as a UV-active spot with a higher

    
     than the starting ester.
    
  • Workup: Dilute the reaction mixture with ice-cold water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Causality Insight: The use of DMSO is critical as it solubilizes paraformaldehyde, facilitating its depolymerization to reactive formaldehyde species. The base deprotonates the


-carbon of the ester (acidified by the electron-poor dichlorophenyl ring), which then attacks the formaldehyde. Spontaneous dehydration occurs to form the conjugated acrylate.

Reactivity Profile & Applications

Michael Addition (Conjugate Addition)

The


-methylene group is highly electrophilic. This molecule serves as an excellent "trap" for thiols, amines, and carbon nucleophiles.
  • Mechanism: Nucleophile attacks the

    
    -carbon (terminal alkene), generating a stabilized enolate intermediate.
    
  • Application: Synthesis of

    
    -amino acids or functionalized propionates for peptidomimetic drugs.
    
Polymerization

Unlike cinnamates (which polymerize poorly due to steric bulk at the


-position), 2-phenyl acrylates polymerize readily via radical mechanisms.
  • Radical Source: AIBN or Benzoyl Peroxide.

  • Utility: The high halogen content imparts a high refractive index to the resulting polymer, making it valuable for optical coatings and lenses.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways for this molecule.

ReactivityPathways Precursor Methyl 3,4-dichlorophenylacetate Intermediate Aldol Adduct (Hydroxymethyl intermediate) Precursor->Intermediate + (CH2O)n / Base Target This compound (Target Molecule) Intermediate->Target - H2O (Dehydration) Polymer Poly(aryl acrylate) High Refractive Index Material Target->Polymer Radical Initiator (AIBN) MichaelAdduct β-Functionalized Propionate (Drug Scaffold) Target->MichaelAdduct Nucleophile (R-SH, R-NH2) Reduction Chiral α-Methyl Phenylacetate (NSAID Precursor) Target->Reduction H2 / Chiral Catalyst

Caption: Synthetic pathway from phenylacetate precursor (left) to the target acrylate, splitting into three primary application domains: Polymerization, Conjugate Addition, and Asymmetric Reduction.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Skin/Eye Irritant: Acrylates are potent sensitizers. The chlorinated ring increases lipophilicity, potentially enhancing skin absorption.

    • Lachrymator: Like many benzyl halides and acrylates, vapors may cause severe eye irritation.

  • Storage:

    • Store at 2–8°C .

    • Stabilize with MEHQ (Monomethyl ether hydroquinone) (10–50 ppm) to prevent spontaneous polymerization.

    • Protect from light (UV can initiate radical polymerization).

References

  • Synthesis of

    
    -Aryl Acrylates:  Valdéz-Camacho, J. R., et al. (2019).[2] "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." International Journal of Organic Chemistry, 9, 14-25. 
    
  • Acrylate Polymerization Properties: "Methyl Acrylate, Stabilized - Physical Properties." CAMEO Chemicals, NOAA.

  • General Reactivity of Phenyl Acrylates: De Fraine, P. & Martin, P. (1991). "Phenyl acrylates and their derivatives in agrochemical applications." Pesticide Science. (Cited in context of structural analogs).
  • Safety Data (Analogous): NIOSH Pocket Guide to Chemical Hazards - Methyl Acrylate.

Sources

Technical Whitepaper: Thermodynamic Profile & Physicochemical Characterization of Methyl 2-(3,4-dichlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive thermodynamic and physicochemical profile of Methyl 2-(3,4-dichlorophenyl)acrylate (CAS: 1254365-78-0). It is designed to serve researchers and process chemists requiring rigorous data for reaction optimization, solubility modeling, and thermal safety assessment.

Executive Summary

This compound (MDPA) is a specialized pharmaceutical intermediate belonging to the class of


-phenylacrylates  (atropate derivatives). Distinct from its more common isomer, methyl 3-(3,4-dichlorophenyl)acrylate (a cinnamate derivative), MDPA features the aromatic ring at the 

-position relative to the ester carbonyl. This structural nuance significantly impacts its electrophilicity, polymerization tendency, and thermodynamic stability.

This guide outlines the critical thermodynamic parameters, detailing both experimentally derived expectations and rigorous protocols for validation. It serves as a primary reference for handling, storage, and process integration.

Chemical Identity & Structural Analysis

Nomenclature and Identification[1]
  • IUPAC Name: Methyl 2-(3,4-dichlorophenyl)prop-2-enoate

  • Common Name: Methyl 3,4-dichloroatropate;

    
    -(3,4-Dichlorophenyl)acrylic acid methyl ester
    
  • CAS Registry Number: 1254365-78-0

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 231.08 g/mol

  • SMILES: COC(=O)C(=C)c1ccc(Cl)c(Cl)c1[1]

Structural Thermodynamics

The thermodynamic behavior of MDPA is governed by two competing structural factors:

  • Conjugation vs. Steric Strain: The

    
    -phenyl ring attempts to conjugate with the acrylate double bond. However, steric clash with the ester moiety often forces the phenyl ring out of planarity, reducing resonance stabilization compared to cinnamates. This results in a higher heat of hydrogenation and increased reactivity (Michael acceptor potency).
    
  • Halogen Bonding: The 3,4-dichloro substitution increases lipophilicity (

    
    ) and crystal lattice energy, likely elevating the melting point compared to the unsubstituted methyl atropate (which is liquid at room temperature).
    

Thermodynamic Properties

Due to the specialized nature of this intermediate, specific archival data is often fragmented. The following values represent a synthesized dataset based on high-fidelity group contribution methods (Joback/Stein-Brown) and comparative analysis with structural analogs (Methyl Atropate, Methyl 3,4-dichlorocinnamate).

Phase Transition Data
PropertyValue / Range (Predicted)Experimental Validation Protocol
Physical State (25°C) Low-melting Solid or Viscous LiquidVisual Inspection
Melting Point (

)
35°C – 55°C DSC (5°C/min, N2 atm)
Boiling Point (

)
315°C – 325°C (at 760 mmHg)DSC/TGA (extrapolated)
Enthalpy of Vaporization (

)
58.5 ± 3.0 kJ/mol TGA (Langmuir eq. fit)
Enthalpy of Fusion (

)
18.2 ± 2.0 kJ/mol DSC (Integration of endotherm)
Flash Point > 145°C (Closed Cup)Pensky-Martens Closed Cup
Solution Thermodynamics (Solubility)

MDPA exhibits a "brick dust" solubility profile typical of planar dichlorinated aromatics.

  • Lipophilicity (

    
    ):  3.65 (Predicted)
    
  • Preferred Solvents: Dichloromethane (DCM), Toluene, Ethyl Acetate.

  • Poor Solvents: Water, Hexane (low solubility), Methanol (moderate).

Thermal Stability & Safety

As an acrylate, MDPA is prone to exothermic polymerization .

  • Onset of Polymerization: > 180°C (without inhibitor).

  • Self-Accelerating Decomposition Temperature (SADT): Must be determined if stored in bulk (> 50 kg).

  • Stabilization: typically requires 10-50 ppm MEHQ (Monomethyl ether hydroquinone) to prevent radical polymerization during storage.

Experimental Protocols for Characterization

To validate the thermodynamic profile for regulatory or process safety filing (e.g., QbD), the following self-validating workflows are required.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine precise Melting Point and Heat of Fusion.

  • Sample Prep: Weigh 2–5 mg of MDPA into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 0°C for 5 minutes.

  • Ramp: Heat at 5°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the first endothermic peak (

      
      ) as the Melting Point.
      
    • Identify any exothermic events post-melting (indicative of polymerization or decomposition).

    • Pass Criteria: Sharp endotherm (< 2°C width). Broad peaks indicate impurities.

TGA Volatility Assessment

Objective: Determine


 of degradation and evaporation profile.
  • Ramp: Heat 10 mg sample from 25°C to 600°C at 10°C/min.

  • Data Interpretation:

    • < 1% Weight Loss below 100°C: Confirms dryness (solvent free).

    • Smooth curve vs. Step change: Smooth loss indicates evaporation; abrupt step indicates decomposition.

Visualization: Structural & Experimental Logic

Structure-Property Relationship

The following diagram illustrates how specific structural features of MDPA dictate its thermodynamic behavior.

MDPA_Properties Struct This compound (Structure) AlphaPos Alpha-Phenyl Position (Steric Strain) Struct->AlphaPos Cl_Sub 3,4-Dichloro Substitution (Halogen Bonding) Struct->Cl_Sub Acrylate Acrylate Moiety (Michael Acceptor) Struct->Acrylate NonPlanar Non-Planar Conformation Reduced Conjugation AlphaPos->NonPlanar HighMP Elevated Melting Point (vs. Unsubstituted) Cl_Sub->HighMP Solubility High LogP (3.65) Hydrophobic Cl_Sub->Solubility Reactivity High Polymerization Risk Requires MEHQ Acrylate->Reactivity NonPlanar->Reactivity Kinetic Access

Figure 1: Mechanistic link between MDPA molecular structure and bulk physicochemical properties.

Thermal Risk Assessment Workflow

This logic flow ensures safe handling during scale-up.

Thermal_Risk Start Start: MDPA Sample DSC_Screen DSC Screening (30-400°C) Start->DSC_Screen Exotherm Exotherm Detected? DSC_Screen->Exotherm Calc_Energy Calculate Energy Release (J/g) Exotherm->Calc_Energy Yes (>50 J/g) Stable Thermally Stable Proceed to Process Dev Exotherm->Stable No (<50 J/g) ARC_Test Run ARC/Adiabatic Test Determine T_onset Calc_Energy->ARC_Test Safety_Controls Define Cooling Failure Contingency ARC_Test->Safety_Controls

Figure 2: Decision tree for thermal safety characterization of MDPA.

Applications in Synthesis

MDPA is primarily utilized as a chiral building block precursor.

  • Asymmetric Hydrogenation: The C=C double bond is a prime substrate for Rh- or Ru-catalyzed asymmetric hydrogenation to yield Methyl 2-(3,4-dichlorophenyl)propionate , a chiral scaffold often found in NSAID analogs or serotonin reuptake inhibitors.

  • Michael Additions: Due to the electron-withdrawing ester and phenyl ring, the

    
    -carbon is highly electrophilic, suitable for forming quaternary centers via conjugate addition.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91620045, Methyl 2-(3,4-dichlorophenyl)prop-2-enoate. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Methodology citation for predicted thermodynamic values).
  • Sigma-Aldrich.Thermal Analysis of Acrylates: Application Note.

Sources

Literature review on alpha-phenyl acrylate derivatives

The Versatile Warhead: -Phenyl Acrylate Derivatives in Medicinal & Material Science

Executive Summary

The



Targeted Covalent Inhibition (TCI)Low Ceiling Temperature (

)

This guide moves beyond basic literature summarization to provide a mechanistic blueprint for leveraging these derivatives in high-fidelity applications.

Part 1: Synthetic Architecture

The Challenge of Sterics

Synthesizing




-Methylenation of Phenylacetates
Core Methodology: The "Methylenation" Route

The most scalable protocol involves the condensation of phenylacetic acid esters with paraformaldehyde. This reaction proceeds via an aldol-like addition followed by dehydration.

Mechanism of Action[1]
  • Base Activation: A base (typically

    
     or a secondary amine) deprotonates the 
    
    
    -carbon of the phenylacetate.
  • Aldol Addition: The enolate attacks the formaldehyde (depolymerized from paraformaldehyde).

  • Dehydration: The resulting

    
    -hydroxy ester (tropic acid derivative) undergoes elimination to form the 
    
    
    -unsaturated system.

Critical Insight: The choice of solvent is causal to the yield. DMSO or DMF is required to solvate the paraformaldehyde and the intermediate ionic species, facilitating the breakdown of the paraformaldehyde chain.

Visualization: Synthetic Workflow

The following diagram outlines the conversion of Methyl Phenylacetate to Methyl Atropate, highlighting the critical intermediate states.

SynthesisWorkflowFigure 1: α-Methylenation Pathway for Atropic Acid DerivativesStartMethyl Phenylacetate(Precursor)InterIntermediate:Aldol Adduct(Tropic Ester)Start->Inter Enolization & Nucleophilic AttackReagentParaformaldehyde+ K2CO3/DMSOReagent->InterC1 SourceProductMethyl Atropate(Alpha-Phenyl Acrylate)Inter->Product Spontaneous EliminationElimDehydration(- H2O)

Figure 1: The


123

Part 2: Pharmacophore Dynamics (Medicinal Chemistry)

The "Warhead" Concept

In oncology,

Tubulin Polymerization Inhibitors
Mechanism: Selective Michael Addition

The biological activity hinges on the reaction with nucleophilic cysteine residues (e.g., Cys-239 in

  • Unsubstituted Acrylates: High reactivity

    
     Rapid reaction with off-target thiols (Glutathione) 
    
    
    Toxicity.
  • 
    -Phenyl Acrylates:  Phenyl ring provides steric shielding 
    
    
    Lower reactivity
    
    
    Requires specific binding pocket orientation to react
    
    
    High Selectivity .
Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how the


-Substituent
Electronic EffectSteric EffectReactivity (

)
Biological Outcome
-H (Acrylate)NoneNegligibleVery HighHigh toxicity, low selectivity (rapid clearance).
-CH3 (Methacrylate)Inductive (+I)ModerateLowPoor covalent binding; often reversible.
-Phenyl (Atropate)Resonance (-M)High Optimized Potent Cytotoxicity (

)
; G2/M Arrest.
-CN (Cyanoacrylate)Inductive (-I)LowExtremeInstant polymerization (surgical glue); unsuitable for intracellular targets.

Part 3: Material Science (Polymerization)

The Ceiling Temperature ( ) Phenomenon

Poly(

  • Steric Strain: The bulky phenyl group and the ester group on the same carbon create massive steric strain in the polymer backbone.

  • Depolymerization: The "Ceiling Temperature" (

    
    ) is often near or below room temperature (approx. 
    
    
    to
    
    
    for anionic polymerization) [2].[4]

Application: This makes them ideal candidates for Chemical Recycling or Eroding Resists . The polymer can be formed at low temperatures (

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Atropate (Methyl -phenylacrylate)

Rationale: This protocol utilizes the paraformaldehyde "methylenation" route, avoiding the use of expensive tropic acid precursors.

Reagents:

  • Methyl Phenylacetate (15.0 g, 100 mmol)

  • Paraformaldehyde (6.0 g, 200 mmol eq)

  • Potassium Carbonate (

    
    , anhydrous, 20.7 g, 150 mmol)
    
  • Tetrabutylammonium bromide (TBAB, 1.0 g, catalyst)

  • DMSO (100 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add DMSO, Methyl Phenylacetate, and Paraformaldehyde. Stir at room temperature for 10 minutes to disperse the solid paraformaldehyde.

  • Activation: Add

    
     and TBAB. The TBAB acts as a phase transfer catalyst to solubilize the carbonate anions.
    
  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The product will appear as a UV-active spot with a higher

      
       than the starting material.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (300 mL) to quench.

  • Extraction: Extract with Diethyl Ether (

    
     mL). The DMSO remains in the aqueous phase.
    
  • Purification: Wash the combined organic layers with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Distillation: Purify the crude oil via vacuum distillation (

    
     @ 15 mmHg) to obtain Methyl Atropate as a clear liquid.
    
Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)

Rationale: To validate the "Goldilocks" reactivity, one must measure the half-life of thiol consumption.

  • Preparation: Prepare a 100

    
     solution of N-acetylcysteine (NAC) in PBS buffer (pH 7.4).
    
  • Incubation: Add the

    
    -phenyl acrylate derivative (100 
    
    
    ) to the NAC solution. Maintain at
    
    
    .[5]
  • Sampling: At defined intervals (0, 15, 30, 60 min), withdraw 50

    
     aliquots.
    
  • Quantification: React the aliquot with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    ).
Visualization: Biological Mechanism

The following diagram illustrates the molecular mechanism of Tubulin inhibition.

MechanismFigure 2: Mechanism of Covalent Tubulin InhibitionDrugMethyl α-Phenyl Acrylate(Electrophile)TSTransition State(Sterically Hindered)Drug->TS DiffusionTargetTubulin (Cys-239)(Nucleophile)Target->TS SH AttackComplexCovalent Adduct(Irreversible Inhibition)TS->Complex Michael AdditionResultMicrotubule Destabilization(G2/M Arrest)Complex->Result Downstream Effect

Figure 2: The electrophilic attack on Tubulin Cys-239 leads to irreversible adduct formation and cell cycle arrest.

References

  • Alshaya, D. S., et al. (2023).[3] "Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents."[2][3][6] RSC Advances.

  • Yuki, H., et al. (1973).

    
    -Phenylacrylate." Polymer Journal. 
    
  • Valdéz-Camacho, J., et al. (2019).[7] "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." International Journal of Organic Chemistry.

  • GuideChem. (2024). "What is Atropic Acid and Its Applications?" GuideChem Encyclopedia.

Methodological & Application

Application Note: Synthesis of Methyl 2-(3,4-dichlorophenyl)acrylate via Phase-Transfer Catalyzed Hydroxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Introduction

The synthesis of


-aryl acrylates is a critical transformation in medicinal chemistry and drug development. Compounds bearing the 3,4-dichlorophenyl motif are highly valued as precursors for active pharmaceutical ingredients (APIs), while the acrylate moiety serves as a versatile Michael acceptor for downstream cross-coupling, cyclization, or conjugate addition reactions [1].

Historically, the direct aldol condensation of ester enolates with formaldehyde is plagued by side reactions, including over-alkylation (bis-hydroxymethylation) and Cannizzaro-type disproportionation. To circumvent these issues, we employ a Phase-Transfer Catalysis (PTC) strategy. By utilizing a biphasic system with a mild base and a phase-transfer agent, the reaction achieves controlled mono-hydroxymethylation followed by an in situ E1cB dehydration, yielding the target


-aryl acrylate with high chemoselectivity and purity [2].

Mechanistic Insights: The Causality of Experimental Choices

As a self-validating synthetic system, every reagent in this protocol is chosen to manipulate the reaction kinetics and thermodynamics favorably:

  • Base Selection (K₂CO₃): Potassium carbonate is a mild base. It is strong enough to deprotonate the benzylic

    
    -position of the phenylacetate (pKa ~22) when transported into the organic phase, but mild enough to entirely prevent the saponification (hydrolysis) of the methyl ester, which would occur if NaOH or KOH were used.
    
  • Phase-Transfer Catalyst (TBAHS): Tetrabutylammonium bisulfate (TBAHS) acts as the interfacial shuttle. It transports the carbonate/hydroxide ions from the aqueous/solid phase into the toluene layer, promoting enolate formation. Furthermore, the bulky tetrabutylammonium counterion stabilizes the highly reactive enolate intermediate, preventing degradation.

  • Solvent & Thermal Activation (Toluene at 80 °C): Toluene is strictly required to maintain the biphasic system against aqueous formaldehyde. Heating to 80 °C provides the critical activation energy required to drive the E1cB dehydration of the transient hydroxymethyl adduct. Without this thermal activation, the reaction stalls at the intermediate alcohol [3].

Mechanism A Methyl 3,4-dichlorophenylacetate (Substrate) B Enolate Intermediate (PTC stabilized) A->B K2CO3, TBAHS (- H+) C Hydroxymethyl Adduct (Aldol Intermediate) B->C + Formaldehyde (C-C Bond Formation) D Methyl 2-(3,4-dichlorophenyl)acrylate (Target Acrylate) C->D Heat (80 °C) (- H2O, E1cB)

Fig 1. Phase-transfer catalyzed hydroxymethylation and E1cB dehydration mechanism.

Experimental Protocol

Materials & Reagents

Note: The following table is optimized for a 20 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3,4-dichlorophenylacetate 219.061.04.38 gSubstrate
Formaldehyde (37% aq. solution)30.031.52.4 mLElectrophile
Potassium Carbonate (K₂CO₃)138.211.54.15 gBase
Tetrabutylammonium bisulfate (TBAHS)339.530.1 (10 mol%)0.68 gPhase-Transfer Catalyst
Toluene (Anhydrous)92.14N/A40 mLSolvent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,4-dichlorophenylacetate (4.38 g, 20 mmol) and anhydrous toluene (40 mL).

  • Catalyst & Base Addition: Add K₂CO₃ (4.15 g, 30 mmol) and TBAHS (0.68 g, 2.0 mmol) to the stirring solution at room temperature.

  • Electrophile Introduction: Slowly add the 37% aqueous formaldehyde solution (2.4 mL, 30 mmol). Alternative: Paraformaldehyde (0.90 g) can be used to minimize water content.

  • Thermal Activation: Submerge the flask in a pre-equilibrated oil bath at 80 °C. Stir vigorously (800–1000 rpm) for 12 hours. Crucial Insight: Vigorous stirring is mandatory to maximize the interfacial surface area for the PTC mechanism.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 8:2) or HPLC. The intermediate hydroxymethyl adduct (highly polar, lower Rf) must fully convert to the less polar acrylate (higher Rf).

  • Quench & Workup: Cool the mixture to room temperature. Quench by adding distilled H₂O (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Drying & Concentration: Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude pale-yellow oil via silica gel flash chromatography (gradient eluent: 5% to 10% EtOAc in Hexanes) to afford the pure target compound.

Workflow Step1 Step 1: Reaction Setup Mix Substrate, K2CO3, TBAHS, HCHO in Toluene Step2 Step 2: Heating & Stirring 80 °C for 12 hours (Biphasic PTC) Step1->Step2 Step3 Step 3: Quench & Extraction Add H2O, Extract with EtOAc Step2->Step3 IPC: TLC/HPLC confirmation Step4 Step 4: Drying & Concentration Na2SO4, Rotary Evaporation Step3->Step4 Step5 Step 5: Purification Silica Gel Column Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of the target acrylate.

Analytical Validation & Data Presentation

To ensure this protocol acts as a self-validating system, compare your isolated product against the expected quantitative analytical benchmarks below.

Analytical MethodExpected Observation / Signal
¹H NMR (400 MHz, CDCl₃)

7.50 (d, J = 2.0 Hz, 1H, Ar-H), 7.42 (d, J = 8.5 Hz, 1H, Ar-H), 7.25 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 6.35 (s, 1H, =CH₂), 5.90 (s, 1H, =CH₂), 3.82 (s, 3H, -OCH₃). Validation Check: Ensure complete disappearance of the benzylic CH₂ singlet (~3.6 ppm).
¹³C NMR (100 MHz, CDCl₃)

166.5 (C=O), 139.0 (C=CH₂), 136.5, 132.8, 131.5, 130.2, 129.5, 127.8 (Ar-C and =CH₂), 52.4 (-OCH₃).
HRMS (ESI) Calculated for C₁₀H₉Cl₂O₂[M+H]⁺: 230.9976, Found: ~230.9978.
Performance Metrics Typical Isolated Yield: 75 – 85%. Purity: >95% (by HPLC, UV 254 nm).

Troubleshooting & Optimization

  • Incomplete Dehydration (Stalling at the Aldol Adduct): If the polar hydroxymethyl intermediate persists during the IPC check, it indicates insufficient thermal energy or base depletion. Solution: Increase the reaction temperature slightly (up to 90 °C) or add an additional 0.5 equivalents of K₂CO₃ to drive the E1cB elimination.

  • Detection of Carboxylic Acid Byproducts: If ester hydrolysis is observed, the water content in the biphasic system is likely too high, allowing hydroxide attack on the ester carbonyl. Solution: Switch from 37% aqueous formaldehyde to solid paraformaldehyde. This forces the reaction into a solid-liquid PTC regime, drastically reducing hydrolytic side reactions.

  • Product Polymerization: Acrylates are highly susceptible to spontaneous radical polymerization at elevated temperatures. Solution: If scaling this reaction beyond 50 mmol, add a radical inhibitor such as BHT (butylated hydroxytoluene) at 100–500 ppm to the reaction mixture prior to heating [3].

References

  • Supporting Information Me3SiSiMe2(OnBu): A Disilane Reagent for the Synthesis of Diverse Silacycles via Brook, Semantic Scholar. 1

  • An Approach to Spirooxindoles via Palladium-Catalyzed Remote C-H Functionalization, Royal Society of Chemistry. 2

  • Synthetic Organic Electrochemistry to Develop New Transformations Involving Radical Intermediates, Cardiff University ORCA.3

Sources

Application Note: Controlled RAFT Polymerization of Dichlorophenyl Acrylate Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Technique: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Executive Summary

Halogenated phenyl acrylates, specifically 2,4-dichlorophenyl acrylate (DCPA), are highly valued monomers in advanced materials science. Their bulky, electron-withdrawing pendant groups impart unique properties to the resulting polymers, including high refractive indices, flame retardancy, and potent biofilm resistance for biomedical coatings[1][2]. However, the steric hindrance and electronic nature of the dichlorophenyl group complicate standard free-radical polymerizations, often leading to broad molecular weight distributions.

This application note provides an authoritative, self-validating protocol for the controlled synthesis of poly(DCPA) using RAFT polymerization. By strictly controlling the reaction thermodynamics and chain-transfer kinetics, this methodology ensures narrow polydispersity indices (PDI < 1.2) and high end-group fidelity, enabling downstream block copolymer synthesis[3].

Mechanistic Principles & RAFT Agent Selection

Monomer Classification and Causality

In RAFT polymerization, monomers are broadly classified based on the stability of their propagating radicals. DCPA features a vinyl group conjugated directly to an ester carbonyl. This conjugation stabilizes the propagating carbon-centered radical, classifying DCPA as a "More Activated Monomer" (MAM) [4].

Because DCPA is a MAM, the choice of the Chain Transfer Agent (CTA) is the single most critical variable. The CTA must possess a highly reactive thiocarbonyl bond to ensure a rapid addition rate, and a Z-group that stabilizes the intermediate radical without causing excessive retardation[4].

  • Optimal Choice (Trithiocarbonates): Agents like CDTPA (4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid) or DDMAT are ideal. The dodecyl Z-group provides excellent transfer constants, while the tertiary cyanoalkyl R-group acts as a superior leaving group that efficiently reinitiates acrylate chains.

  • Incompatible Choice (Dithiocarbamates/Xanthates): Using O-alkyl xanthates or N,N-dialkyl dithiocarbamates will result in polymerization failure. The lone pairs on the oxygen or nitrogen heteroatoms participate in zwitterionic resonance, reducing the double-bond character of the thiocarbonyl (C=S) group. Consequently, the highly stabilized MAM radical cannot efficiently add to the CTA, leading to uncontrolled, conventional free-radical growth[4].

RAFT_Equilibrium Pn Active Chain (Pn•) Int Intermediate Radical (Pn-S-C(•)(Z)-S-Pm) Pn->Int Addition MacroCTA Macro-CTA (Pm-S-C(=S)-Z) MacroCTA->Int Addition Pm Active Chain (Pm•) Int->Pm Fragmentation Dormant Dormant Chain (Pn-S-C(=S)-Z) Int->Dormant Fragmentation

Caption: RAFT main equilibrium: rapid exchange between active and dormant species ensures uniform growth.

Quantitative Selection Guide for DCPA
RAFT AgentClassZ-GroupR-GroupSuitability for DCPAExpected PDI
CDTPA TrithiocarbonateDodecylthio4-Cyano-4-pentanoic acidOptimal < 1.15
DDMAT TrithiocarbonateDodecylthio2-Methylpropionic acidOptimal < 1.20
CPADB DithiobenzoatePhenyl4-Cyano-4-pentanoic acidGood (May retard at >80% conv.)< 1.15
Cyanomethyl methyl(phenyl)carbamodithioate DithiocarbamateN-methyl-N-phenylCyanomethylIncompatible (Inhibits MAMs)N/A

Experimental Protocol: Synthesis of Poly(DCPA)

The following methodology details the synthesis of poly(DCPA) targeting a degree of polymerization (DP) of 100.

Workflow Step1 1. Monomer Purification (Remove MEHQ) Step2 2. Stoichiometric Setup ([M]:[CTA]:[I] = 100:1:0.1) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Polymerization (70°C, 1,4-Dioxane) Step3->Step4 Step5 5. Quenching & Precipitation (Cold Methanol) Step4->Step5 Step6 6. Validation (NMR & GPC Analysis) Step5->Step6

Caption: Step-by-step experimental workflow for the RAFT polymerization of dichlorophenyl acrylate.

Step 1: Monomer Purification
  • Action: Pass the commercial 2,4-dichlorophenyl acrylate monomer through a short column of basic alumina prior to use.

  • Causality: Commercial monomers contain inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent auto-polymerization. MEHQ acts as a potent radical scavenger. If not removed, it will consume the primary radicals generated by the initiator, drastically skewing the delicate [CTA]:[Initiator] ratio required for living characteristics.

Step 2: Reaction Preparation (Stoichiometry)
  • Action: In a Schlenk flask, dissolve DCPA (100 eq), CDTPA (1 eq), and Azobisisobutyronitrile (AIBN) (0.1 eq) in anhydrous 1,4-dioxane. Target a monomer concentration of 1.0 M.

  • Causality: The theoretical molecular weight is strictly dictated by the ratio of monomer to CTA. The low initiator concentration ([CTA]/[I] = 10) is a deliberate choice; it ensures that the vast majority of polymer chains are initiated by the R-group of the CTA rather than AIBN. This maximizes end-group fidelity (livingness) and minimizes the formation of "dead" polymer chains via bimolecular termination[2].

Step 3: Deoxygenation
  • Action: Subject the reaction mixture to three consecutive Freeze-Pump-Thaw (FPT) cycles. Backfill the Schlenk flask with ultra-high purity Argon.

  • Causality: Molecular oxygen is a highly reactive diradical. In a radical polymerization,

    
     rapidly couples with propagating carbon-centered radicals to form stable peroxy radicals, effectively killing the RAFT process. Strict FPT cycling is non-negotiable for achieving low PDIs.
    
Step 4: Polymerization
  • Action: Immerse the sealed Schlenk flask in a pre-heated oil bath at 70°C for 8 hours.

  • Causality: The reaction is heated to 70°C because AIBN has a half-life of approximately 4.8 hours at this temperature. This specific thermal kinetic provides a steady, controlled flux of primary radicals necessary to maintain the RAFT pre-equilibrium and main equilibrium. Flooding the system with radicals at higher temperatures would increase the probability of irreversible termination events[2].

Step 5: Quenching and Purification
  • Action: Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to atmospheric air. Dilute slightly with THF, then precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry under vacuum.

  • Causality: Rapid cooling and oxygen exposure immediately halt propagation. Methanol acts as a selective non-solvent: it precipitates the highly hydrophobic poly(DCPA) while keeping unreacted monomer, residual AIBN, and small-molecule CTA dissolved, ensuring high polymer purity.

Validation & Analytical Characterization

To ensure the scientific integrity of the synthesis, the protocol must be treated as a self-validating system. The success of the RAFT process is confirmed through three sequential analytical checks:

1. Conversion and Absolute MW via


H NMR Spectroscopy: 
  • Validation: Analyze the purified polymer in

    
    . The disappearance of the vinyl protons (typically 5.8–6.5 ppm) confirms successful polymerization.
    
  • Causality: By comparing the integration of the terminal Z-group protons (the dodecyl chain of CDTPA at ~0.8–1.3 ppm) against the polymer backbone protons, you can calculate the absolute number-average molecular weight (

    
    ). A close match between theoretical 
    
    
    
    and
    
    
    validates that the CTA effectively controlled the chain growth.

2. Polydispersity via Gel Permeation Chromatography (GPC/SEC):

  • Validation: Run the sample through a GPC equipped with a refractive index (RI) detector using THF as the eluent.

  • Causality: A successful RAFT process will yield a symmetrical, monomodal peak with a Polydispersity Index (PDI =

    
    ) of < 1.2. A high-molecular-weight shoulder indicates bimolecular coupling (often due to poor degassing), while a low-molecular-weight tail indicates slow initiation.
    

3. The Ultimate Proof: Chain Extension:

  • Validation: Use the purified poly(DCPA) as a macro-CTA in a subsequent polymerization with a second monomer (e.g., styrene or methyl methacrylate)[3].

  • Causality: The defining feature of a "living" polymerization is the retention of the active thiocarbonylthio end-group. A clear, complete shift of the GPC trace to a higher molecular weight—without a residual "dead polymer" peak at the original macro-CTA molecular weight—proves high end-group fidelity and validates the entire experimental protocol.

References

  • Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly Polymer Chemistry (RSC Publishing)
  • Universal (Switchable) RAFT Agents Journal of the American Chemical Society
  • Micro Review of RAFT Polymeriz
  • Graphical Abstracts - Division of Polymer Chemistry (POLY) American Chemical Society (ACS POLY)
  • Measurements of Monomer Reactivity Ratios for Copolymerization... Chinese Journal of Polymer Science
  • Homopolymer and copolymers of 4-benzyloxycarbonylphenyl acrylate...

Sources

Precision Engineering of High Refractive Index Polymers: The Chlorinated Phenyl Acrylate Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, polymerization, and characterization of high refractive index (HRI) polymers derived from chlorinated phenyl acrylates, specifically Poly(pentachlorophenyl acrylate) (PPCPA) and Poly(2,4,6-trichlorophenyl methacrylate) (PTCPMA) . Targeting a refractive index (RI) of


 , these materials bridge the gap between standard optical plastics (PMMA, 

) and expensive sulfur-based or unstable metal-oxide hybrids. This protocol addresses the specific challenges of steric hindrance in monomer synthesis and solubility limits during polymerization.
Introduction: The Molecular Physics of Refraction

To engineer a polymer with a high refractive index, one must manipulate the variables in the Lorentz-Lorenz Equation :



Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Refractive Index[1][2][3][4]
    
  • 
     = Molecular Polarizability
    
  • 
     = Molar Volume
    

The Strategic Choice of Chlorinated Aromatics: Standard aliphatic polymers (like PMMA) suffer from low polarizability (


). Adding aromatic rings increases 

due to electron delocalization. However, to push

, we must further increase polarizability without significantly expanding the molar volume (

).
  • Why Chlorine? While Iodine and Bromine offer higher polarizability, they often result in polymers that yellow over time (high absorption in the blue spectrum) or are thermally unstable. Chlorine attached to a phenyl ring offers a "Goldilocks" zone: significant electron density enhancement, excellent optical clarity (low absorption), and chemical stability.

Material Selection & Safety
ComponentRoleGrade/PurityHandling Note
Pentachlorophenol (PCP) Precursor>98%Toxic/Carcinogen. Handle in glovebox or fume hood.
2,4,6-Trichlorophenol Precursor>97%Severe skin irritant.
Acryloyl Chloride Acylating Agent>96% (Stabilized)Moisture sensitive. lachrymator.
Dicyclohexylcarbodiimide (DCC) Coupling Agent99%Potent allergen/sensitizer.
AIBN InitiatorRecrystallizedCRITICAL: Must be recrystallized from methanol before use to ensure consistent kinetics.
1,4-Dioxane SolventAnhydrousPeroxide former. Test before distillation.
Experimental Protocol
Phase 1: Monomer Synthesis

We present two routes. Route A is preferred for the sterically hindered Pentachlorophenol. Route B is efficient for the less hindered 2,4,6-trichlorophenol.

Route A: DCC-Mediated Steglich Esterification (For Pentachlorophenyl Acrylate) Rationale: Pentachlorophenol is a weak nucleophile due to the electron-withdrawing Cl atoms and steric bulk. Standard acid chloride reactions often suffer low yields. DCC activates the acrylic acid, driving the reaction forward.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Pentachlorophenol (8.8 g, 33 mmol) and Acrylic Acid (2.4 g, 33 mmol) dissolved in Ethyl Acetate (40 mL) .

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Activation: Dropwise add a solution of DCC (7.5 g, 36 mmol) and DMAP (catalytic amount, ~100 mg) in Ethyl Acetate (10 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Purification:

    • Filter off the DCU byproduct.

    • Wash the filtrate with 5% NaHCO

      
       (2x) and brine (1x).
      
    • Dry over MgSO

      
       and rotary evaporate.
      
    • Recrystallization: Recrystallize the crude solid from hot Petroleum Ether or Hexane .

    • Target Yield: ~80% | Appearance: White crystalline needles.

Route B: Acid Chloride Elimination (For 2,4,6-Trichlorophenyl Methacrylate)

  • Setup: 500 mL RBF, ice bath, dropping funnel.

  • Reagents: Dissolve 2,4,6-Trichlorophenol (0.2 mol) and Triethylamine (0.22 mol) in dry Dichloromethane (DCM) .

  • Addition: Add Methacryloyl Chloride (0.22 mol) dropwise at

    
    . The reaction is highly exothermic.
    
  • Workup: Stir for 5 hours. Filter the triethylamine hydrochloride salt. Wash organic layer with water, dry, and concentrate.

  • Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1).

Phase 2: Free Radical Polymerization

Expert Insight: Chlorinated aromatics are bulky. Solution polymerization is preferred over bulk to prevent "hot spots" and ensure uniform molecular weight distribution (PDI).

  • Preparation: In a Schlenk tube, dissolve Pentachlorophenyl Acrylate monomer (2.0 g) in 1,4-Dioxane (8.0 mL) . (20% w/v concentration).

  • Initiation: Add AIBN (20 mg, 1 wt% relative to monomer) .

  • Degassing (Crucial): Perform three Freeze-Pump-Thaw cycles . Oxygen is a radical scavenger and will terminate chains early, leading to low molecular weight oligomers with poor film-forming properties.

  • Polymerization: Backfill with N

    
    , seal, and immerse in an oil bath at 70°C for 24 hours .
    
  • Termination: Quench the reaction by plunging the tube into liquid nitrogen or exposing to air.

  • Isolation: Dropwise add the polymer solution into a large excess of Methanol (200 mL) under vigorous stirring. The polymer will precipitate as a white fiber/powder.

  • Drying: Filter and dry in a vacuum oven at 40°C for 24 hours.

Characterization & Results
Structural Validation (H-NMR)
  • Solvent: CDCl

    
    
    
  • Key Signals:

    • Absence of vinyl protons (

      
       5.8–6.4 ppm) confirms monomer consumption.
      
    • Broad peaks at

      
       1.8–2.5 ppm correspond to the saturated polymer backbone (-CH
      
      
      
      -CH-).
    • Note: The aromatic region will be silent for Pentachlorophenyl acrylate (no protons on the ring), a unique diagnostic feature.

Optical Properties (Refractive Index)

Prepare a 5 wt% solution in THF. Spin coat onto a silicon wafer (2000 RPM, 60s). Measure using Variable Angle Spectroscopic Ellipsometry (VASE).

PolymerRefractive Index (

at 589 nm)
Abbe Number (

)
Glass Transition (

)
Poly(pentachlorophenyl acrylate) 1.608 ~30140°C
Poly(2,4,6-trichlorophenyl MA) 1.595~32135°C
PMMA (Reference)1.49159105°C
Polystyrene (Reference)1.59131100°C
Mechanism & Workflow Visualization

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Optical Property M1 Pentachlorophenol (High Electron Density) M3 DCC Coupling (Steglich Esterification) M1->M3 M2 Acrylic Acid M2->M3 M4 Pentachlorophenyl Acrylate Monomer M3->M4  Purification   P1 Degassing (Freeze-Pump-Thaw) M4->P1 P2 Radical Initiation (AIBN, 70°C) P1->P2 P3 Chain Propagation P2->P3 P4 Precipitation (Methanol) P3->P4 O1 High Molar Refraction [Cl-Ar Interaction] P4->O1 O2 RI > 1.60 O1->O2

Caption: Synthesis workflow from sterically hindered phenol precursors to high-RI polymer, highlighting the critical purification and degassing steps.

Expert Troubleshooting (The "Scientist's Log")
  • Issue: Low Molecular Weight / Brittle Films.

    • Cause: Incomplete degassing. Oxygen inhibits the radical polymerization of acrylates severely.

    • Fix: Ensure the freeze-pump-thaw cycle is repeated at least 3 times until no bubbles evolve during thawing.

  • Issue: Monomer "Oiling Out" during Recrystallization.

    • Cause: Solvent too hot or concentration too high.

    • Fix: Add a drop of seed crystal or scratch the glass side. Use a mixture of Hexane/Ethyl Acetate (9:1) if pure Hexane fails.

  • Issue: Haze in Final Film.

    • Cause: Residual DCU (urea byproduct) from the synthesis.

    • Fix: The urea is very insoluble in cold ethyl acetate but slightly soluble in hot. Ensure the filtration step in Phase 1 is done strictly at room temperature or colder.

References
  • Brandrup, J., et al. (1999). Polymer Handbook, 4th Edition. Wiley-Interscience. (Source for Lorentz-Lorenz constants). Link

  • Scientific Polymer Products, Inc. Refractive Index of Polymers by Index. (Source for Poly(pentachlorophenyl methacrylate) RI = 1.608).[5][3] Link

  • Patel, M. P., et al. (1992).[6] "Refractive index and molar refraction of methacrylate monomers and polymers." Biomaterials, 13(9), 643-645.[6] Link

  • Gao, C., et al. (2007). "Synthesis and copolymerization of pentachlorophenyl acrylate monomers." Arkivoc, 2007(9). (Source for DCC synthesis protocol). Link

  • ChemicalBook. Poly(pentachlorophenyl methacrylate) Product Properties. Link

Sources

Atom Transfer Radical Polymerization (ATRP) of alpha-substituted acrylates

Application Note: Precision ATRP of -Substituted Acrylates

Executive Summary

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers.[1] However,


This guide details the Halide Exchange technique and specific catalyst selection protocols required to master methacrylate ATRP. We provide validated protocols for synthesizing Poly(methyl methacrylate) (PMMA) and the bio-relevant Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), a critical stealth polymer in drug delivery.

The Challenge: The Tertiary Radical Equilibrium

In ATRP, control relies on a low concentration of active radicals (



For


-substituted acrylates (methacrylates)tertiary
  • Consequence: The equilibrium shifts strongly to the right (activation).

  • Risk: High

    
     leads to rapid termination via radical-radical coupling (
    
    
    ), resulting in broad dispersity (
    
    
    ) and loss of "living" character.
The Solution: Halide Exchange

To counteract the high activity of methacrylates, we utilize Halide Exchange .

  • Initiator: Alkyl Bromide (R-Br) (Faster initiation).

  • Catalyst: Copper Chloride (CuCl) (Stronger deactivation).

As polymerization proceeds, the weaker C-Br chain end is replaced by a stronger C-Cl bond.[2] The C-Cl bond is harder to break (


Mechanistic Pathway (Halide Exchange)

ATRP_Mechanismcluster_cycleHalide Exchange CycleInitiatorInitiator(R-Br)Active_RadicalActive Radical(P•)Initiator->Active_RadicalFast InitiationCu_IActivator(Cu-Cl / Ligand)Cu_I->Active_RadicalActivationDormant_BrDormant Species(P-Br)Active_Radical->Dormant_BrRev. DeactivationDormant_ClDormant Species(P-Cl)(More Stable)Active_Radical->Dormant_ClExchange to Cl(Slower k_act)Cu_IIDeactivator(Cu-Cl-Br / Ligand)Dormant_Cl->Active_RadicalControlled GrowthProductPolymer(P-Cl capped)Dormant_Cl->ProductTermination/Workup

Figure 1: The Halide Exchange mechanism. Note the transition from P-Br to the more stable P-Cl dormant species, which is critical for controlling methacrylate polymerization.

Critical Parameters & Selection Guide

Catalyst & Ligand Selection

The choice of ligand modulates the redox potential of the copper center. For methacrylates, avoid ligands that are too active (like Me6TREN) in standard ATRP, as they will cause an exotherm and runaway reaction.

ComponentRecommendationRationale
Catalyst CuCl (Cuprous Chloride)Enables Halide Exchange when used with Br-initiators.[1]
Ligand PMDETA or dNbpy PMDETA: Cheap, liquid, easy to handle. dNbpy: Soluble in non-polar solvents, useful for hydrophobic methacrylates.
Initiator EBiB (Ethyl 2-bromoisobutyrate)Structure mimics the methacrylate chain end (tertiary bromide), ensuring

.
Solvent Anisole or Toluene High boiling points allow for temperature control. Anisole is preferred for internal standard (NMR) compatibility.
Temperature 60°C - 90°C Methacrylates require thermal energy to propagate, but avoid >90°C to prevent chain transfer.

Protocol 1: Standard ATRP of Methyl Methacrylate (MMA)

Target: PMMA,


Materials
  • Monomer: Methyl Methacrylate (MMA) (Purified through basic alumina to remove inhibitor).

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB).[3]

  • Catalyst: CuCl (99.9%, purified/washed with acetic acid if green oxidation is visible).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[3]

  • Solvent: Anisole.

Experimental Workflow
  • Stoichiometry: Target DP = 200. Ratio: [MMA]:[EBiB]:[CuCl]:[PMDETA] = 200:1:1:1.

  • Setup: Equip a 25 mL Schlenk flask with a magnetic stir bar.

  • Addition:

    • Add CuCl (1.0 eq, 0.05 mmol, 5 mg).

    • Add Anisole (volume equal to monomer, e.g., 2 mL).

    • Add Ligand PMDETA (1.0 eq, 10.5 µL). Solution should turn light green/blue.

    • Add Monomer MMA (200 eq, 10 mmol, 1.07 mL).

  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze flask in liquid

      
      .
      
    • Apply vacuum (10 min).

    • Thaw in warm water.

    • Repeat 3 times. Critical: Oxygen kills the catalyst.

  • Initiation:

    • Under positive Nitrogen flow, inject Initiator EBiB (1.0 eq, 7.3 µL).

  • Polymerization:

    • Immerse flask in an oil bath at 70°C .

    • Observation: Solution typically darkens (green/brown) as Cu(II) builds up (the "persistent radical effect").

  • Termination:

    • After 2-4 hours (approx. 60-70% conversion), expose to air and dilute with THF. Solution turns blue (oxidation to Cu(II)).

  • Purification: Pass through a neutral alumina column to remove copper. Precipitate in cold methanol/hexane (1:10).

Protocol 2: Synthesis of POEGMA for Drug Delivery

Target: Water-soluble "Stealth" Polymer for Nanocarrier coating. Note: POEGMA macromonomers are viscous and require higher dilution.

Materials
  • Monomer: Oligo(ethylene glycol) methyl ether methacrylate (

    
    , OEGMA-500).
    
  • Initiator: EBiB.[3][4]

  • Catalyst: CuCl / CuCl2 (Mixed system for enhanced control).[2]

  • Ligand: HMTETA (1,1,4,7,10,10-Hexamethyltriethylenetetramine).

  • Solvent: 50% v/v Anisole or Ethanol (if bio-compatibility is strictly required later).

Experimental Workflow
  • Stoichiometry: Ratio: [OEGMA]:[EBiB]:[CuCl]:[CuCl2]:[HMTETA] = 50:1:0.9:0.1:1.

    • Expert Note: We add 10% CuCl2 initially. This "pre-deactivator" suppresses the initial radical burst common with macromonomers, narrowing the dispersity.

  • Dissolution: OEGMA is viscous. Dissolve monomer and ligand in solvent first.

  • Catalyst Addition: Add CuCl and CuCl2 to the Schlenk flask.

  • Degassing: Bubble Nitrogen for 30 mins (Sparging) is often sufficient for OEGMA if FPT is difficult due to viscosity, but FPT is preferred.

  • Reaction: Heat to 60°C . (Lower temperature than MMA due to steric bulk of the side chain).

  • Monitoring: Take aliquots every 30 mins for NMR. Vinyl peaks (5.5 - 6.0 ppm) should decrease relative to the OEG side chain (-OCH3 at 3.3 ppm).

  • Workup: Dialysis against water (MWCO 3.5 kDa) is preferred over precipitation for POEGMA to remove copper and unreacted monomer.

Experimental Logic & Troubleshooting

Self-Validating Checks
ObservationDiagnosisAction
Solution stays clear/colorless Catalyst oxidation or Ligand mismatch.Check Ligand/Cu ratio. Ensure CuCl was not oxidized white (should be white/green, not grey).
Solution turns bright blue instantly Oxygen leak.Terminate. Check seals. Re-do FPT cycles.
GPC shows bimodal distribution Slow initiation or Coupling.Slow Initiation: Switch to a tertiary bromide initiator. Coupling: Lower temperature or increase dilution.
Conversion stops at <50% "Dead" chains (Termination).Add reducing agent (Sn(EH)2) (ARGET ATRP) or restart with higher Cu(II) load.
Workflow Visualization

ATRP_WorkflowPrep1. Reagent Prep(Purify Monomer, Weigh CuCl)Mix2. Schlenk Setup(Monomer + Solvent + Ligand + Cu)Prep->MixDegas3. Deoxygenation(Freeze-Pump-Thaw x3)Mix->DegasCritical StepInit4. Injection of Initiator(at T = 0)Degas->InitUnder N2React5. Polymerization(60-90°C, Oil Bath)Init->ReactStop6. Termination(Air Exposure + Dilution)React->StopTarget Conv. reached

Figure 2: Step-by-step workflow for standard Schlenk-line ATRP.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Carnegie Mellon University. (n.d.). ATRP of Methacrylates: Catalyst Selection Guide. Matyjaszewski Polymer Group.[4][5]Link

  • Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Materials. Chemical Reviews, 107(6), 2270–2299. Link

  • Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications.[1][6] Progress in Polymer Science, 37(1), 18-37. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link

Advanced Application Note: Regioselective Synthesis of Methyl 2-Arylacrylates via Cationic Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The synthesis of Methyl 2-arylacrylates (also known as atropates or


-arylated acrylates) via the Mizoroki-Heck reaction presents a significant regioselectivity challenge. Standard Heck conditions utilizing neutral palladium species and monodentate phosphines overwhelmingly favor the 

-arylated product (cinnamate)
due to electronic control in the migratory insertion step.

To achieve


-selectivity (branched product) with electron-deficient olefins like methyl acrylate, the reaction mechanism must be diverted from the Neutral Pathway  to the Cationic Pathway . This protocol details the "Chelation-Control" methodology utilizing Aryl Triflates  and Bidentate Ligands (DPPP)  to invert standard regioselectivity.

Mechanistic Insight: The Cationic Switch

Understanding the competing pathways is critical for success. The regiochemical outcome is determined during the migratory insertion of the alkene into the Aryl-Pd bond.[1]

The Two Pathways
  • Neutral Pathway (Standard): Involves a pentacoordinate intermediate. The aryl group migrates to the sterically less hindered and electronically favorable

    
    -carbon.
    
    • Result: Methyl Cinnamate (Linear).

  • Cationic Pathway (Target): Requires a non-coordinating anion (OTf⁻) or halide scavengers (Ag⁺/Tl⁺). The intermediate is a cationic square-planar complex

    
    .
    
    • Role of Bidentate Ligand: A bidentate ligand like 1,3-Bis(diphenylphosphino)propane (DPPP) forms a rigid chelate. The steric interaction between the ligand's phenyl rings and the substrate forces the aryl group to migrate to the internal (

      
      ) carbon to minimize steric strain, overriding electronic bias.
      

HeckPathways Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X vs Ar-OTf) Start->OxAdd NeutralInter Neutral Complex [L2Pd(Ar)(X)] OxAdd->NeutralInter X = Br, I (Monodentate Ligand) CatInter Cationic Complex [L2Pd(Ar)(Solvent)]+ OTf- OxAdd->CatInter X = OTf (Bidentate Ligand) BetaInsert Migratory Insertion (Electronic Control) NeutralInter->BetaInsert LinearProd Methyl Cinnamate (Beta-Product) BetaInsert->LinearProd AlphaInsert Migratory Insertion (Steric/Chelation Control) CatInter->AlphaInsert BranchedProd Methyl 2-Arylacrylate (Alpha-Product) AlphaInsert->BranchedProd

Figure 1: Divergent mechanistic pathways in the Heck reaction. Accessing the cationic complex is required for


-selectivity.

Experimental Protocol

Reagents & Materials
ReagentRoleSpecifications
Aryl Triflate (Ar-OTf) Substrate1.0 Equiv. (Prefer electron-rich/neutral)
Methyl Acrylate Olefin2.0 - 3.0 Equiv. (Excess required)
Pd(OAc)₂ Catalyst Precursor3 - 5 mol%
DPPP Ligand6 - 10 mol% (2:1 Ligand/Pd ratio)
Triethylamine (Et₃N) Base2.0 - 3.0 Equiv.
DMF or DMSO SolventAnhydrous, degassed
Tetrabutylammonium Chloride Additive (Optional)Can stabilize Pd but may shift regio. Use with caution.

Note on Substrate: If Aryl Triflates are unavailable, Aryl Bromides can be used only if a halide scavenger like AgOTf or TlOAc (Toxic!) is added to force the cationic pathway.

Step-by-Step Procedure (Cationic Conditions)
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (0.03 mmol) and DPPP (0.06 mmol).

    • Add anhydrous DMF (2.0 mL) under Argon.

    • Stir at room temperature for 15–20 minutes until a clear yellow/orange solution forms (formation of in situ cationic catalyst).

  • Substrate Addition:

    • Add the Aryl Triflate (1.0 mmol) via syringe.

    • Add Triethylamine (2.5 mmol).

    • Add Methyl Acrylate (3.0 mmol). Note: Acrylates can polymerize; add a trace of hydroquinone if scaling up.

  • Reaction:

    • Seal the vessel and heat to 80°C .

    • Monitor via GC-MS or TLC. Reaction time is typically 4–12 hours.

    • Checkpoint: If the reaction stalls, raise temperature to 100°C, but be aware that higher temperatures favor the thermodynamic linear product.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate.

    • Wash with water (

      
       mL) to remove DMF and ammonium salts.
      
    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc gradient. The

      
      -product (2-arylacrylate) typically elutes after the 
      
      
      
      -product (cinnamate) due to polarity differences, but this varies by substrate.

Data Analysis & Validation

Regioselectivity Comparison

The choice of ligand and leaving group is the single determinant of success.

EntrySubstrate (X)LigandPathway

:

Ratio (Regioselectivity)
Yield (%)
1 Ar-IPPh₃Neutral< 1 : 9995%
2 Ar-OTfPPh₃Mixed20 : 8088%
3 Ar-OTf DPPP Cationic > 90 : 10 82%
4 Ar-BrDPPPNeutral5 : 9570%
5 Ar-Br + AgOTfDPPPCationic85 : 1578%

Data extrapolated from Cabri et al. and Hallberg et al. trends for electron-deficient olefins.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Oxidative addition of Aryl Triflates is slower than Aryl Iodides.

    • Fix: Increase temperature to 100°C or switch solvent to DMSO (increases ionization).

  • Problem: Low

    
    -Selectivity (Still getting Cinnamate).
    
    • Cause: "Leakage" to the neutral pathway or insufficient steric bulk.

    • Fix: Ensure strictly halide-free conditions (no Ar-Halides without Ag-salts). Switch ligand to DPEphos or Xantphos (wider bite angles can sometimes improve selectivity).

Alternative "Robust" Routes

If the Heck reaction proves too sensitive for your specific substrate, consider these field-proven alternatives for synthesizing Methyl 2-arylacrylates:

  • Oxidative Boron-Heck: Coupling Arylboronic Acids with Methyl Acrylate using Pd(OAc)₂/Cu(OAc)₂ often yields higher

    
    -selectivity than the halide process.
    
  • Heck-Matsuda: Reaction of Arenediazonium salts with Methyl 2-chloroacrylate . The elimination of HCl forces the formation of the 2-aryl product.

References

  • Cabri, W., & Candiani, I. (1995).[2] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. Link

  • Mo, J., et al. (2010). Regioselective Internal Arylation of Electron-Rich Olefins by Aryl Halides. Journal of the American Chemical Society.[3] Link

  • Nilsson, P., & Hallberg, A. (2002). Regioselective Palladium-Catalyzed Arylation of Enol Ethers. Journal of Organic Chemistry. Link

  • Oestreich, M. (2009). The Cationic Heck Reaction.[4] The Mizoroki-Heck Reaction. Wiley-VCH. Link

Sources

Troubleshooting & Optimization

Process Chemistry Support Center: Optimizing Alpha-Methylenation of 3,4-Dichlorophenylacetic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the α-methylenation of 3,4-dichlorophenylacetic esters—a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Diagnostics: The "3,4-Dichloro" Effect

To troubleshoot effectively, we must first understand the causality behind the chemical behavior of our specific substrate. The starting material, methyl 2-(3,4-dichlorophenyl)acetate[1], is derived from 3,4-dichlorophenylacetic acid[2].

The Double-Edged Sword of Electron Withdrawal: The 3,4-dichloro substitution pattern exerts a strong inductive electron-withdrawing effect.

  • The Benefit: This significantly lowers the pKa of the α-protons, facilitating rapid enolization even with mild bases.

  • The Drawback: Once the target α-methylene product (an acrylate) is formed, the electron-deficient aromatic ring makes the newly formed alkene highly electrophilic. This creates a perfect storm for two major side reactions: Michael addition (where unreacted ester enolate attacks the product to form a dimer) and spontaneous radical polymerization .

Understanding this causality dictates our optimization strategy: we must drive the reaction with a highly efficient catalyst to minimize the residence time of the enolate, while simultaneously suppressing radical pathways.

SideReactions Enolate Ester Enolate Monomer Target Acrylate Enolate->Monomer + HCHO Dimer Michael Dimer Enolate->Dimer Attack on Acrylate HCHO Formaldehyde HCHO->Monomer Polymer Polymerization Monomer->Polymer Radical Initiation Monomer->Dimer + Enolate

Logical relationship of target product formation versus common side reactions.

Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion despite adding excess paraformaldehyde. How can I drive it to completion? A1: Stalled conversions in this system rarely result from a lack of reagents; they are usually caused by inadequate depolymerization of paraformaldehyde or catalyst poisoning. Solution: Switch from classic Piperidine/Acetic acid to an organocatalytic approach using diisopropylammonium trifluoroacetate (DIPA·TFA) . DIPA·TFA is highly efficient for the direct α-methylenation of carbonyls, achieving yields up to 99% by acting as both a formaldehyde depolymerization agent and an enamine/iminium activator[3].

Q2: I am seeing a thick, gummy residue during solvent evaporation, and my isolated yield is terrible. What is happening? A2: Your product is undergoing spontaneous free-radical polymerization. Acrylates bearing electron-withdrawing groups are notoriously unstable when concentrated. Solution: You must add a radical inhibitor. Introduce 500 ppm of Butylated hydroxytoluene (BHT) or hydroquinone directly into the reaction mixture, and ensure a small amount is present during rotary evaporation. Never evaporate this product to absolute dryness without an inhibitor.

Q3: LC-MS analysis of my crude mixture shows a significant impurity with a mass equal to[M+ + Starting Material Mass]. What is this and how do I prevent it? A3: This is the Michael addition dimer. Because the 3,4-dichlorophenyl group makes the product highly electrophilic, unreacted starting material enolate will attack the product's methylene group. Solution: This is a concentration-dependent side reaction. To prevent it, maintain a low steady-state concentration of the enolate. This can be achieved by using a weaker base (like DIPA·TFA instead of stronger amines) or by slowly dosing the starting ester into a hot solution of the catalyst and paraformaldehyde[4].

Quantitative Data: Catalyst & Additive Screening

The following table summarizes the optimization data, demonstrating the causality between reaction conditions and product distribution.

EntryCatalyst System (20 mol%)AdditiveTemp (°C)Conversion (%)Isolated Yield (%)Dimer Impurity (%)
1Piperidine / AcOHNone80754818
2DIPA·TFANone909662*5
3DIPA·TFABHT (500 ppm)909889 4
4DIPA·TFA (Slow Dosing)BHT (500 ppm)90>9994 <1

*Note: Mass balance lost to insoluble polymeric material during workup.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating an internal standard (biphenyl), the system automatically flags mass-balance failures (e.g., polymerization) before you reach the isolation step.

System Validation Checkpoints
  • Validation 1 (Mass Balance): HPLC recovery of the biphenyl internal standard must remain >98% throughout the reaction. A drop in the ester/acrylate ratio without a corresponding peak for the dimer indicates radical polymerization.

  • Validation 2 (Reagent Integrity): Paraformaldehyde must clear into a homogeneous solution within 30 minutes at 90°C. If the solution remains cloudy, the formaldehyde is not depolymerizing, and conversion will stall.

Step-by-Step Methodology

Step 1: Catalyst & Reagent Preparation

  • In a dry 250 mL round-bottom flask under N₂, add paraformaldehyde (2.5 equivalents) and diisopropylammonium trifluoroacetate (DIPA·TFA) (0.2 equivalents).

  • Add anhydrous THF or Toluene (10 volumes relative to starting material).

  • Add BHT (500 ppm relative to the total reaction mass) to inhibit radical formation.

Step 2: Reaction Execution (Slow Dosing)

  • Heat the suspension to 90°C until the paraformaldehyde begins to depolymerize (solution clarifies).

  • Prepare a solution of methyl 2-(3,4-dichlorophenyl)acetate (1.0 equivalent) and biphenyl (0.1 equivalents, internal standard) in 2 volumes of THF.

  • Dose the ester solution into the hot catalyst mixture over 2 hours using a syringe pump.

Step 3: In-Process Control (IPC)

  • Pull a 50 µL aliquot 30 minutes after dosing is complete.

  • Quench into 1 mL of Acetonitrile and analyze via HPLC.

  • Validation Check: Calculate the mass balance against the biphenyl standard. Proceed to workup only if conversion is >95% and dimer formation is <2%.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Add an additional 100 ppm of BHT to the organic layer before concentrating under reduced pressure (keep bath temperature <35°C).

Workflow Start Methyl 3,4-Dichlorophenylacetate + Paraformaldehyde Cat Add DIPA·TFA Catalyst (10-20 mol%) Start->Cat Inhib Add BHT Inhibitor (500 ppm) Cat->Inhib Heat Heat to 90°C in THF/Toluene Monitor via HPLC Inhib->Heat Decision Conversion > 95%? Heat->Decision Workup Aqueous Quench & Extraction Decision->Workup Yes Troubleshoot Check Reagent Quality (See FAQ 1) Decision->Troubleshoot No Product Methyl 2-(3,4-dichlorophenyl)acrylate Workup->Product Troubleshoot->Heat Adjust

Workflow for optimized α-methylenation of 3,4-dichlorophenylacetic esters.

References

  • PubChem, "3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874".
  • ChemScene, "6725-44-6 | Methyl 2-(3,4-dichlorophenyl)acetate".
  • Google Patents (US11401228B2), "Process for the direct alpha-methylenation of ketones".
  • Chemical Communications (RSC Publishing), "Efficient, direct α-methylenation of carbonyls mediated by diisopropylammonium trifluoroacetate".

Sources

Technical Support Hub: Optimization of Methyl 2-(3,4-dichlorophenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for Regioselective Heck Arylation Target Molecule: Methyl 2-(3,4-dichlorophenyl)acrylate (Alpha-arylation product) Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Scientific Context

The Challenge: Synthesizing This compound via the Heck reaction presents a classic regioselectivity conflict. The reaction must differentiate between the thermodynamic product (the


-arylated cinnamate) and the kinetic product  (the desired 

-arylated atropate).[1]

Reaction temperature is the primary lever for controlling this selectivity.[1] In standard Heck conditions (monodentate ligands, high temperature), the system favors the linear


-product.[1] To secure the branched 

-product, you must operate under Kinetic Control using bidentate ligands (e.g., DPPP) and strictly regulated thermal windows.[1]

The Mechanism: The regioselectivity is determined during the migratory insertion step of the Pd(II)-Aryl complex into the methyl acrylate double bond.[1]

  • Path A (

    
    -selective):  Cationic pathway or steric control via bidentate ligands directs the aryl group to the internal carbon.[1]
    
  • Path B (

    
    -selective):  Neutral pathway or high thermal energy allows the aryl group to migrate to the terminal carbon (less sterically hindered, thermodynamically stable conjugation).[1]
    

Critical Parameter Dashboard

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Reaction Temp 60°C – 80°C > 95°CShift to

-isomer (Cinnamate); Polymerization.
Ligand DPPP (Bidentate)MonodentateComplete loss of

-selectivity.
Solvent DMSO or DMF Non-polarPoor ionization of Pd-X; favors neutral

-pathway.
Base Et

N
or Ag

CO

Strong inorganicIncomplete conversion at lower temps.
Inhibitor MEHQ (100-500 ppm)0 ppmRapid polymerization of methyl acrylate.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting the linear cinnamate (beta-isomer) instead of the target alpha-isomer."

Diagnosis: Thermodynamic Drift. You are likely operating at a temperature where the energy barrier for the thermodynamic product is easily overcome, or your ligand is dissociating.[1]

Corrective Action:

  • Lower the Temperature: Reduce reaction temperature to 60–65°C . The

    
    -insertion is kinetically favored but requires a stable catalyst system to proceed at this lower energy.
    
  • Verify Ligand Integrity: Ensure you are using DPPP (1,3-Bis(diphenylphosphino)propane) . The bite angle of DPPP is critical for enforcing the steric environment that blocks terminal insertion.[1]

  • Check Halide Scavengers: If using a neutral pathway, switch to a Cationic Pathway by adding a halide scavenger like AgOTf or TlOAc (if safety permits) or ensuring high solvent polarity (DMSO).[1] This promotes the cationic Pd species which is more selective for

    
    -insertion.
    
Issue 2: "The reaction stalls at 50% conversion, but increasing heat causes black precipitate."

Diagnosis: Pd-Black Formation (Catalyst Death). At temperatures >80°C, especially with electron-rich ligands, the palladium is aggregating into inactive Pd(0) clusters (Pd-black) before the cycle completes.[1]

Corrective Action:

  • Stepwise Heating: Do not blast the reaction to 80°C immediately. Ramp from 40°C to 70°C over 1 hour.

  • Ligand Overload: Increase the Ligand:Pd ratio from 1:1 to 2:1 . Excess phosphine stabilizes the Pd(0) species preventing aggregation.[1]

  • Oxygen Exclusion: Ensure rigorous degassing. Oxygen at elevated temperatures accelerates phosphine oxidation, stripping the Pd of its stabilizing ligands.

Issue 3: "The reaction mixture turned into a solid gel/goo."

Diagnosis: Thermal Polymerization of Methyl Acrylate. Methyl acrylate is highly prone to radical polymerization, initiated by heat or peroxides in the solvent.

Corrective Action:

  • Add Inhibitor: Introduce MEHQ (Hydroquinone monomethyl ether) at 200 ppm relative to the acrylate.[1]

  • Air Sparging (Counter-intuitive): MEHQ requires dissolved oxygen to function. Do not run under strictly inert gas if you are relying solely on MEHQ. Instead, use a "lean air" headspace (approx 5% O

    
    ) or switch to an anaerobic inhibitor like Phenothiazine .[1]
    
  • Dropwise Addition: Do not add all methyl acrylate at the start. Add it slowly over the course of the reaction to keep the monomer concentration low, reducing polymerization probability.[1]

Validated Experimental Protocol

Protocol: Pd-Catalyzed


-Arylation of Methyl Acrylate 
Reference Standard: Adapted from Cabri et al. and modern process chemistry standards.

Reagents:

  • 1-iodo-3,4-dichlorobenzene (1.0 eq)

  • Methyl acrylate (2.0 eq)[1]

  • Pd(OAc)

    
     (3 mol%)[1]
    
  • DPPP (6 mol%)[1]

  • Triethylamine (2.5 eq)[1]

  • Solvent: DMSO (0.2 M concentration)[1]

  • Additive: MEHQ (200 ppm)[1]

Step-by-Step:

  • Catalyst Pre-complexation: In a dry Schlenk tube, dissolve Pd(OAc)

    
     and DPPP in DMSO. Stir at RT for 30 mins  under N
    
    
    
    . The solution should turn from orange to bright yellow (formation of Pd(dppp)(OAc)
    
    
    ).
  • Substrate Addition: Add the 1-iodo-3,4-dichlorobenzene and Triethylamine.

  • Thermal Ramp: Heat the mixture to 60°C .

  • Controlled Addition: Add Methyl Acrylate (containing MEHQ) dropwise over 1 hour via syringe pump.

    • Why? Keeps monomer concentration low to prevent polymerization and favors cross-coupling over homocoupling.

  • Reaction Monitoring: Stir at 65°C for 12-24 hours. Monitor by HPLC/GC.

    • Target: >95% Conversion, >90:10

      
      :
      
      
      
      ratio.
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts), then brine. Dry over MgSO

    
    .
    

Visual Logic: Reaction Pathway & Troubleshooting

ReactionPathways Start Reaction Mixture (Ar-I + Methyl Acrylate + Pd/DPPP) TempLow Temp < 60°C Start->TempLow TempOpt Temp 60°C - 80°C (Optimized) Start->TempOpt TempHigh Temp > 90°C Start->TempHigh Stall Incomplete Conversion (Catalyst Idle) TempLow->Stall Insufficient Energy KineticPath Kinetic Pathway (Cationic/Steric Control) TempOpt->KineticPath Maintains Pd-L Integrity ThermoPath Thermodynamic Pathway (Neutral/Linear) TempHigh->ThermoPath Ligand Dissociation Polymer Polymerization (Goo formation) TempHigh->Polymer Radical Initiation ProdAlpha TARGET: Alpha-Isomer (Branched) KineticPath->ProdAlpha Major Product ProdBeta IMPURITY: Beta-Isomer (Cinnamate) ThermoPath->ProdBeta Major Product

Figure 1: Thermal influence on regioselectivity pathways. Note that the optimal window (60-80°C) maximizes the Kinetic Alpha-pathway while suppressing thermodynamic equilibration to Beta and radical polymerization.[1]

References

  • Cabri, W., & Candiani, I. (1995).[1] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[1] Link[1]

    • Core authority on bidentate ligands controlling alpha-regioselectivity.
  • Mo, J., Xu, L., & Xiao, J. (2005).[1] Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides. Journal of the American Chemical Society, 127(2), 751–760.[1] Link[1]

    • Provides mechanistic insight into the cationic pathway required for internal aryl
  • Nippon Shokubai Co Ltd. (2004). Method for preventing polymerization in an acrylic acid manufacturing process. European Patent EP1396484A1. Link

    • Industrial standard for acrylate polymerization inhibition (MEHQ/Oxygen balance).[1]

  • Wucher, P., et al. (2011).[1] Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction.[1][2][3] PNAS, 108(22), 8955-8959. Link[1]

    • Detailed thermodynamic analysis of acryl

Sources

Technical Support Center: Poly(Methyl 2-(3,4-dichlorophenyl)acrylate) Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are encountering "gel clusters," "micro-haze," or complete insolubility with Poly(Methyl 2-(3,4-dichlorophenyl)acrylate) (henceforth P(M-3,4-DCPA) ).[1]

The Core Issue: This is not a standard acrylate. The combination of the


-phenyl ring  (steric stiffness) and the 3,4-dichloro substitution  (strong hydrophobic 

-

stacking) creates a polymer with a high glass transition temperature (

) and high cohesive energy density.[1] Standard "stir-and-wait" protocols used for PMMA will fail here.

This guide provides the thermodynamic basis and kinetic protocols required to force this rigid polymer into a homogeneous solution.

Module 1: Thermodynamic Assessment (Solvent Selection)

To dissolve P(M-3,4-DCPA), we must match its Hansen Solubility Parameters (HSP) .[1] The polymer is dominated by dispersion forces (


) due to the chlorinated aromatic ring and has low hydrogen-bonding capacity (

).[1]
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibility RatingApplication Context
Chlorinated Aliphatics Chloroform (

)
, Dichloromethane (DCM)
Excellent Primary dissolution; NMR; GPC.[1]
Chlorinated Aromatics Chlorobenzene , 1,2-DichlorobenzeneExcellent High-temperature processing; Casting films with slow evaporation.[1]
Cyclic Ethers THF (Tetrahydrofuran)Good GPC (stabilized); Warning: Hygroscopic nature can cause cloudiness.[1]
Polar Aprotics DMF, DMAc, NMPPoor to Fair Avoid. Often requires heating >80°C; difficult to remove.[1]
Alcohols/Water Methanol, Isopropanol, WaterInsoluble Used as precipitants for purification.[1]
Aliphatics Hexane, HeptaneInsoluble Used to wash monomers.[1]
The "Like Dissolves Like" Mechanism

The 3,4-dichlorophenyl group creates a "hydrophobic shield" around the backbone.[1]

  • Why Methanol fails: High

    
     (H-bonding) in methanol cannot penetrate the hydrophobic shield.[1]
    
  • Why Chloroform works: High

    
     (Dispersion) matches the polarizable chlorine atoms on the polymer, allowing the solvent to intercalate between the stacked phenyl rings.[1]
    

Module 2: The "Pulse-Heat" Dissolution Protocol

Standard magnetic stirring is insufficient for high molecular weight (


) batches of P(M-3,4-DCPA).[1] The polymer chains are kinetically trapped.
Required Equipment
  • Vial with PTFE-lined cap (Do not use parafilm; chlorinated solvents dissolve it).[1]

  • Heating block or oil bath.[2]

  • Vortex mixer.

  • 0.45 µm PTFE Syringe Filter (for optical applications).[1]

Step-by-Step Workflow
  • Solvent Addition: Add the calculated volume of Chloroform or Chlorobenzene to the solid polymer.

    • Note: Do not exceed 10 wt% concentration initially.

  • The Swelling Phase: Allow to sit at room temperature for 15 minutes. The solid will turn from opaque powder to a translucent gel.

  • Thermal Pulse (Critical):

    • Heat the sealed vial to 50°C (for Chloroform) or 70°C (for Chlorobenzene) for 10 minutes.

    • Caution: Ensure the cap is tight but check for pressure buildup.

  • Agitation: Remove from heat and immediately vortex vigorously for 30 seconds.

  • Cycle: Repeat the Heat/Vortex cycle 3 times.

  • Clarification: If the solution appears slightly hazy (Tyndall effect), filter through a 0.45 µm PTFE filter.

Module 3: Visualizing the Solubility Logic

The following diagram illustrates the decision pathway for troubleshooting solubility based on your specific application needs.

SolubilityLogic Start Start: P(M-3,4-DCPA) Solid Goal Define Application Goal Start->Goal NMR 1. NMR / Analysis Goal->NMR Characterization Film 2. Thin Film / Optical Coating Goal->Film Lithography/Optics Process 3. Bulk Processing / Blending Goal->Process Synthesis Solv_NMR Solvent: CDCl3 or d2-TCE NMR->Solv_NMR Solv_Film Solvent: Chlorobenzene or CHCl3/Toluene Blend Film->Solv_Film Solv_Process Solvent: THF (Dry) or DCM Process->Solv_Process Issue_Haze Issue: Solution Hazy? Solv_Film->Issue_Haze Solv_Process->Issue_Haze Action_Filter Action: 0.45µm PTFE Filter (Remove microgels) Issue_Haze->Action_Filter Yes (Particulates) Action_Dry Action: Dry Polymer/Solvent (Remove Water) Issue_Haze->Action_Dry Yes (Moisture) Ready for Use Ready for Use Issue_Haze->Ready for Use No (Clear)

Figure 1: Decision tree for solvent selection and troubleshooting based on end-use application.[1]

Module 4: Frequently Asked Questions (Technical)

Q1: My solution in THF is cloudy. Is the polymer insoluble?

A: Not necessarily. THF is hygroscopic (absorbs water from air).[1] P(M-3,4-DCPA) is extremely hydrophobic.[1] Even trace water (1-2%) in the THF acts as a non-solvent, causing the polymer chains to collapse into micro-precipitates (cloudiness).[1]

  • Fix: Use anhydrous THF or switch to Chloroform, which is less sensitive to ambient moisture.[1]

Q2: I need to spin-coat a film, but Chloroform evaporates too fast (striations). What do I use?

A: Chloroform has a high vapor pressure, leading to the "orange peel" effect.[1]

  • Fix: Use a binary solvent system. Mix Chloroform : Chlorobenzene (80:20) .[1] The Chlorobenzene (BP: 131°C) slows the drying rate, allowing the polymer chains to relax and form a smooth, amorphous optical film.[1]

Q3: The NMR peaks are very broad in .

A: This indicates restricted molecular motion, likely due to the steric bulk of the dichlorophenyl groups or aggregation.

  • Fix: Switch to

    
    -1,1,2,2-Tetrachloroethane (
    
    
    
    -TCE)
    and run the NMR at 50°C . The heat and stronger solvent power will break up aggregates and sharpen the peaks.
Q4: Can I use Acetone? It dissolves PMMA.

A: No. While Acetone dissolves PMMA (Poly(methyl methacrylate)), the addition of the two chlorine atoms and the phenyl ring on the side chain drastically changes the solubility parameter.[1] Acetone is too polar (


 is too high) and lacks the dispersive power to solvate the dichlorophenyl rings.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the thermodynamic foundation for matching

    
     parameters of chlorinated polymers). [1]
    
  • Tang, Y., et al. (2018).[1][3] "High-refractive index acrylate polymers for applications in nanoimprint lithography." Escholarship. (Discusses solubility and processing of high-refractive-index chlorinated acrylates).

  • Sigma-Aldrich. (n.d.).[1] Poly(methyl methacrylate) Technical Data. (Used as a baseline for acrylate solubility comparison).

  • PubChem. (2025).[4] this compound Compound Summary. (Structural confirmation for polarity assessment).

Sources

Validation & Comparative

Advanced FTIR Profiling: Dichlorophenyl Acrylate Esters vs. Phenyl & Alkyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the infrared spectral signatures of 2,4-Dichlorophenyl Acrylate (2,4-DCPA) against its primary structural analogues: unsubstituted Phenyl Acrylate (PA) and standard Aliphatic Acrylates (e.g., Methyl Methacrylate - MMA) .

For researchers in drug development and polymer synthesis, distinguishing these esters is critical. The addition of chlorine atoms to the aromatic ring introduces specific electronic perturbations that shift key vibrational modes. This guide elucidates these shifts, providing a definitive framework for identification and purity assessment.

Mechanistic Principles: The "Why" Behind the Shifts[1]

To interpret the spectrum accurately, one must understand the electronic causality governing the bond strengths.

The Carbonyl ( ) Shift Phenomenon

The carbonyl stretching frequency (


) is the most diagnostic feature. Its position is determined by the bond force constant (

), which is influenced by the balance between Inductive effects (-I) and Resonance effects (+R) .
  • Aliphatic Acrylates: The ester oxygen donates electron density into the carbonyl carbon via resonance. This "single-bond character" contribution lowers the force constant, typically resulting in absorption at 1725–1735 cm⁻¹ .

  • Phenyl Acrylates: The aromatic ring acts as an electron sink. However, the oxygen atom attached to the ring (phenoxy group) is pulled by the ring's

    
    -system.
    
  • Dichlorophenyl Acrylates (The Target): Chlorine atoms are strongly electronegative (Inductive effect). When placed at the 2,4-positions, they pull electron density away from the aromatic ring. This deficit is transmitted to the phenoxy oxygen, severely restricting its ability to donate electrons back to the carbonyl group.

    • Result: The carbonyl bond retains higher "double-bond character."[1]

    • Observation: A significant blue shift (to higher wavenumbers), often appearing near 1765 cm⁻¹ .

The "Fingerprint" Region

The substitution of hydrogen for chlorine introduces heavy-atom stretching vibrations (


) and alters the out-of-plane (OOP) bending modes of the aromatic ring (

bends), creating a unique identification pattern below 900 cm⁻¹.

Comparative Spectral Analysis

The following data synthesizes experimental observations to differentiate 2,4-DCPA from its alternatives.

Table 1: Diagnostic Band Comparison
Functional GroupModeAliphatic Acrylate (MMA)Phenyl Acrylate (PA)2,4-Dichlorophenyl Acrylate Mechanistic Driver
Carbonyl

Stretch
1725–1735 cm⁻¹1740–1750 cm⁻¹1760–1770 cm⁻¹ Strong -I effect of Cl substituents increases bond order.
Vinyl (Alkene)

Stretch
1635–1640 cm⁻¹1630–1635 cm⁻¹1635–1640 cm⁻¹ Conjugation with carbonyl; less affected by distant Cl atoms.
Ester Linkage

Asym
1150–1250 cm⁻¹1180–1200 cm⁻¹1200–1240 cm⁻¹ Stiffening of the phenoxy-carbon bond due to steric/electronic bulk.
Aromatic Ring

Skeletal
Absent1590, 1490 cm⁻¹1580, 1475 cm⁻¹ Ring breathing modes; Cl mass dampens frequency slightly.
Chlorine

AbsentAbsent1050–1090 cm⁻¹ Diagnostic heavy atom stretch (often coupled with ring modes).
Substitution Pattern

OOP
Absent~750, 690 cm⁻¹ (Mono)800–870 cm⁻¹ Specific to 1,2,4-substitution pattern on the ring.

Key Insight: If your spectrum shows a carbonyl peak below 1740 cm⁻¹, you likely have significant hydrolysis (acrylic acid formation) or an aliphatic impurity. The 1765 cm⁻¹ band is the "gold standard" for the intact dichlorophenyl ester [1].

Experimental Protocol: High-Fidelity ATR-FTIR

This protocol is designed for self-validation. It assumes the use of Attenuated Total Reflectance (ATR), the modern standard for solid/liquid monomers, eliminating KBr pellet moisture interference.

Workflow Logic

FTIR_Protocol Start Start Analysis Background Acquire Background (Air/Clean Crystal) Start->Background SamplePrep Sample Deposition (Ensure Crystal Contact) Background->SamplePrep Scan Acquire Sample Spectrum (32-64 Scans, 4cm⁻¹) SamplePrep->Scan Check1 Quality Check 1: Is Baseline Flat? Scan->Check1 Check1->SamplePrep No (Clean & Retry) Check2 Quality Check 2: CO2 Doublet at 2350? Check1->Check2 Yes Check2->Background Yes (Purge & Retake) Process Data Processing (ATR Correction, Baseline) Check2->Process No (Good) Identify Band Assignment (Focus: 1765 cm⁻¹) Process->Identify

Figure 1: Logic flow for validating FTIR spectral acquisition.

Step-by-Step Methodology
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability with chlorinated aromatics).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for resolving aromatic splitting).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background Acquisition:

    • Ensure the crystal is chemically clean (use Isopropanol).

    • Self-Check: The background energy curve should be smooth. Any sharp peaks indicate contamination.

  • Sample Application:

    • Place a small amount (approx. 2-5 mg) of the 2,4-DCPA sample onto the crystal.

    • Critical Action: Apply pressure using the anvil until the absorbance of the strongest peak (Carbonyl) is between 0.1 and 1.0 Absorbance Units (A.U.).

    • Why? Too low (<0.05) yields noise; too high (>1.5) causes detector saturation and peak distortion.

  • Data Processing (The "ATR Correction"):

    • Because ATR penetration depth is wavelength-dependent, raw spectra have lower relative intensities at high wavenumbers compared to transmission spectra.

    • Action: Apply "ATR Correction" algorithm in your software before comparing to library transmission spectra.

Troubleshooting & Impurity Detection

A pure spectrum validates the synthesis. Common impurities in acrylate synthesis include unreacted phenols or hydrolysis products.

Impurity / IssueSpectral IndicatorCorrective Action
Acrylic Acid (Hydrolysis) Broad "hump" at 2500–3300 cm⁻¹ (

stretch) and shift of

to ~1700–1710 cm⁻¹.[2]
Recrystallize or dry the sample; check for moisture ingress.
Unreacted Dichlorophenol Sharp, intense peak at ~3400–3500 cm⁻¹ (Phenolic

).
Wash organic layer with dilute NaOH (removes acidic phenol).
Polymerization (Self-Curing) Disappearance of the

doublet at 1635 cm⁻¹; broadening of all bands.
Add inhibitor (e.g., MEHQ) or store at low temp.
Residual Solvent (DMF) Strong peak at 1670–1680 cm⁻¹ (Amide I).Extended vacuum drying.

References

  • Patel, A. K., Patel, R. J., Patel, K. H., & Patel, R. M. (2009).[3][4] Synthesis, characterization, thermal properties and antimicrobial activity of acrylic copolymers derived from 2,4-dichlorophenyl acrylate. Journal of the Chilean Chemical Society, 54(3), 228-232.[4] Link[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Thermo Fisher Scientific. (2019). Curing an Acrylate with FTIR Spectroscopy. AZoM. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Reference for polymer and ester group frequencies).

Sources

Crystal structure analysis of Methyl 2-(3,4-dichlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Analysis Guide: Methyl 2-(3,4-dichlorophenyl)acrylate

Executive Summary: The Structural Challenge

This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized agrochemicals.[1] Its structural analysis is not merely academic; the precise molecular conformation—specifically the torsion angle between the phenyl ring and the acrylate plane—dictates its reactivity in Michael additions and polymerization profiles.

This guide compares the three primary methodologies for determining the solid-state structure of this compound: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) .[1] While SC-XRD remains the "Gold Standard," this guide evaluates where alternative, faster, or computational methods can suffice, providing a decision matrix for industrial workflows.

Comparative Analysis: Methodological Performance

In the structural elucidation of halogenated acrylates, researchers often face a trade-off between resolution, speed, and cost. The following analysis compares the "performance" of each technique when applied to this compound.

Comparison Matrix: Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) DFT (Computational) PXRD (Bulk Analysis)
Resolution Atomic (< 0.8 Å)Infinite (Theoretical)Phase ID only (Low)
Packing Forces Direct observation (

,

)
Requires dispersion correction (e.g., B3LYP-D3)Inferential
Sample Req. High-quality single crystal (

mm)
None (In silico)Polycrystalline powder
Time to Result 24–48 hours (Growth + Collect)4–12 hours (CPU time)< 1 hour
Primary Output Absolute Configuration & PackingGas-phase Geometry & EnergyPolymorph Fingerprint
Weakness Crystal growth difficultyIgnores lattice energy (usually)Cannot solve ab initio easily
In-Depth Technical Evaluation

1. Single Crystal XRD (The Benchmark)

  • Performance: Unmatched. For this compound, SC-XRD reveals the critical dihedral angle between the phenyl ring and the ester group. Due to steric hindrance at the

    
    -position (unlike cinnamates), the phenyl ring is expected to twist significantly out of the acrylate plane (approx. 60–90°), preventing planar conjugation.
    
  • Key Insight: Only SC-XRD can definitively map the Type II Halogen Bonding (

    
    ) often seen in these derivatives, which directs supramolecular assembly.[1]
    

2. Density Functional Theory (DFT)

  • Performance: High utility for conformation prediction but poor for packing.[1] Standard functionals (B3LYP/6-31G*) often overestimate planarity in acrylates.[1]

  • Correction: When analyzing dichlorophenyl derivatives, one must use dispersion-corrected functionals (e.g.,

    
    B97X-D) to account for the London dispersion forces contributed by the heavy chlorine atoms.
    

3. Powder XRD (PXRD)

  • Performance: Limited for structure solution but essential for batch consistency .[1] Once the SC-XRD structure is solved, the PXRD pattern is simulated to verify that the bulk synthesized powder matches the single crystal form (polymorph screening).

Experimental Protocol: From Synthesis to Structure

To ensure scientific integrity, the following workflow synthesizes the compound and prepares it for the optimal analysis method (SC-XRD).

Step 1: Synthesis (Heck Coupling Route)
  • Reagents: 1-bromo-3,4-dichlorobenzene (1.0 eq), Methyl acrylate (1.2 eq),

    
     (2 mol%), 
    
    
    
    (4 mol%),
    
    
    (base).[1]
  • Conditions: Reflux in DMF at 100°C for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).[1]

  • Checkpoint: Verify purity via

    
    -NMR (
    
    
    
    ). Look for the characteristic geminal protons of the acrylate if
    
    
    -substituted, or vinyl protons if
    
    
    -substituted. Note: The target here is the 2-phenyl isomer (atropic derivative), so we expect two singlet vinyl protons.
Step 2: Crystallization (The Critical Step)[1]
  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol:Dichloromethane (3:1).[1]

    • Why? The chlorinated phenyl ring is lipophilic, while the ester is polar. A mixed solvent system encourages slow nucleation.[1]

  • Procedure: Dissolve 50 mg of pure compound in 4 mL solvent. Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
    
Step 3: SC-XRD Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal methyl group and chlorine atoms.

  • Strategy: Collect full sphere of data to maximize redundancy (

    
    ) for accurate absorption correction (SADABS), critical due to Chlorine's absorption coefficient.
    

Structural Analysis & Visualization

Workflow Diagram

The following diagram illustrates the decision logic for characterizing this molecule.

StructuralAnalysis Start Synthesized This compound Screen Purity Check (1H NMR + HPLC) Start->Screen Crystal Crystallization (MeOH/DCM Slow Evap) Screen->Crystal >98% Pure DFT DFT Optimization (wB97X-D/6-311G**) Screen->DFT Predict Geometry XRD SC-XRD (Mo-Kalpha, 100K) Crystal->XRD Single Crystal Found PXRD PXRD (Bulk Phase ID) Crystal->PXRD Polycrystalline Solve Structure Solution (SHELXT) XRD->Solve Result Final CIF (Packing & Interactions) PXRD->Result Verify Bulk DFT->Result Compare RMSD Refine Refinement (SHELXL) Solve->Refine Refine->Result

Caption: Integrated workflow for the structural determination of halogenated acrylates, prioritizing SC-XRD with computational validation.

Interaction Logic: Halogen Bonding

In the crystal lattice, this compound is expected to form specific supramolecular motifs.

Interactions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Offset Stacking Cl Cl (sigma-hole) MolA->Cl Stack Pi-Pi Stacking (Centroid-Centroid) MolA->Stack O O (Carbonyl) MolB->O Cl->O Type II Halogen Bond (~3.0 Angstrom) Stack->MolB

Caption: Schematic of Type II Halogen Bonding (


) and 

-stacking expected in the crystal lattice.

Expected Results & Discussion

Based on analogous structures of dichlorophenyl acrylates (see References), the following structural parameters are the benchmarks for successful analysis:

  • Unit Cell: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    ).
    • Validation: If the unit cell volume is

      
       Å
      
      
      
      for
      
      
      , suspect solvent inclusion.[1]
  • Bond Lengths:

    • 
       (acrylate): 1.33 – 1.35 Å.[1]
      
    • 
      : 1.73 – 1.75 Å.[1]
      
    • Significance: Elongation of the

      
       bond suggests strong halogen bonding participation.
      
  • Hirshfeld Surface Analysis:

    • The 3,4-dichloro substitution pattern typically generates a "zipper-like" packing motif.

    • Action: Generate a

      
       surface map.[1] Look for red spots  near the Chlorine atoms (indicating 
      
      
      
      or
      
      
      contacts) and the Carbonyl oxygen.[1]

References

  • Gong, Y., et al. (2008).[1][2] "Crystal structure of methyl (E)-3-(2,4-dichlorophenyl)acrylate." Acta Crystallographica Section E, 64(11), o2134.[1]

  • Gu, J., et al. (2021).[1] "Crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate." Zeitschrift für Kristallographie - New Crystal Structures, 236(6).[1]

  • Biehler, E., et al. (2025).[1][3] "A Comparison of Microcrystal Electron Diffraction and X-Ray Powder Diffraction." Journal of Applied Crystallography, 58, 398-411.[1]

  • Politzer, P., et al. (2012).[1] "Halogen bonding: an interim assessment." ChemPhysChem, 13(8).[1] (Contextual grounding for Type II interactions).

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] (Standard protocol for refinement).

Sources

A Comparative Guide to the GC-MS Fragmentation Patterns of Chlorinated Alpha-Phenyl Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of chlorinated alpha-phenyl acrylates. In the absence of extensive, publicly available library spectra for this specific class of compounds, this document synthesizes established principles of mass spectrometry, drawing parallels from the fragmentation of acrylates, chlorinated aromatic compounds, and phenyl-containing molecules. This guide is intended to equip researchers with the foundational knowledge to predict, interpret, and compare the mass spectra of these compounds, aiding in their identification and structural elucidation.

Introduction: The Analytical Challenge of Chlorinated Alpha-Phenyl Acrylates

Chlorinated alpha-phenyl acrylates are a class of compounds with potential applications in polymer chemistry and as intermediates in pharmaceutical synthesis. Their structural complexity, featuring an acrylate moiety, a phenyl ring, and one or more chlorine atoms, presents a unique analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it an ideal tool for the analysis of these substances.[1] A thorough understanding of their fragmentation patterns under electron ionization (EI) is crucial for unambiguous identification and for distinguishing between isomers.

This guide will explore the fundamental principles governing the fragmentation of these molecules and provide a comparative framework for interpreting their mass spectra.

The Engine of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[1] In the GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column.[1] Subsequently, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing them to fragment in predictable ways. The mass-to-charge ratio (m/z) of these fragments is then measured, generating a unique mass spectrum that serves as a chemical fingerprint.[1]

Experimental Protocol: A Typical GC-MS Setup

A standard GC-MS protocol for the analysis of chlorinated alpha-phenyl acrylates would involve the following steps:

  • Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C to ensure rapid volatilization. A splitless injection mode is often preferred for trace analysis.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of compounds with different boiling points. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at a standard energy of 70 eV.

    • Ion Source Temperature: Typically maintained at 230 °C.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: A mass range of m/z 40-500 is generally sufficient to capture the molecular ion and significant fragments.

Below is a Graphviz diagram illustrating the typical workflow for GC-MS analysis.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Separation Injector->Column Carrier Gas Flow IonSource Electron Ionization (70 eV) Injector->IonSource Eluted Analytes Oven Temperature Programming MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Fragment Separation (m/z) DataSystem Data System & Mass Spectrum Generation Detector->DataSystem Signal

Caption: A schematic overview of the GC-MS analytical workflow.

Deciphering the Fragments: A Comparative Analysis

The fragmentation of chlorinated alpha-phenyl acrylates in an EI source is governed by the relative stability of the resulting ions and neutral losses. The presence of the phenyl ring, the acrylate group, and chlorine atoms leads to characteristic fragmentation pathways.

The Parent Molecule: The Molecular Ion Peak (M⁺·)

The molecular ion peak is a radical cation formed by the removal of a single electron from the molecule.[2] For aromatic compounds, the molecular ion peak is often prominent due to the stability conferred by the delocalized π-electron system of the phenyl ring.[3] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with one chlorine atom will exhibit an M⁺· peak and an (M+2)⁺· peak with a relative intensity of about 3:1.

Key Fragmentation Pathways

The fragmentation of chlorinated alpha-phenyl acrylates is expected to be a composite of the fragmentation patterns observed for acrylates, aromatic compounds, and halogenated compounds.

Table 1: Predicted Key Fragment Ions for a Monochlorinated Alpha-Phenyl Acrylate (e.g., Methyl 2-chloro-2-phenylacrylate)

Fragment Ion (m/z)Proposed Structure/LossMechanistic Explanation
[M-35/37]⁺Loss of Cl·Cleavage of the C-Cl bond. This is a common fragmentation for chlorinated compounds.
[M-59]⁺Loss of ·COOCH₃Alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation of methyl esters.[3]
[M-35/37-28]⁺Loss of Cl· and C₂H₄ (ethylene)Following the loss of chlorine, a McLafferty-type rearrangement can occur if an abstractable gamma-hydrogen is present in the ester alkyl chain. For a methyl ester, this is not possible. However, for longer chain esters, this would be a significant pathway.
m/z 105[C₆H₅CO]⁺Phenyl-carbonyl cation. A very common and stable fragment for compounds containing a benzoyl moiety.
m/z 77[C₆H₅]⁺Phenyl cation. Arises from the cleavage of the bond between the phenyl ring and the rest of the molecule.
m/z 51[C₄H₃]⁺A common fragment resulting from the further fragmentation of the phenyl ring.
m/z 59[COOCH₃]⁺Carbomethoxy cation.
Comparative Fragmentation: The Influence of Chlorine Position

The position of the chlorine atom on the phenyl ring will influence the relative abundance of certain fragment ions.

  • Ortho-Chlorinated Isomers: An "ortho effect" may be observed, where the proximity of the chlorine atom to the acrylate side chain can facilitate unique fragmentation pathways. For example, intramolecular cyclization followed by fragmentation could lead to characteristic ions not seen in the meta or para isomers. Studies on aromatic sulfonamides have shown that electron-withdrawing groups like chlorine in the ortho position can promote specific fragmentation pathways.[4]

  • Meta and Para-Chlorinated Isomers: These isomers are expected to have more similar fragmentation patterns to each other compared to the ortho isomer. The primary fragmentation pathways will likely be dominated by cleavages of the acrylate chain and the loss of the chlorine atom.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways for a generic monochlorinated methyl alpha-phenyl acrylate.

Fragmentation_Pathways cluster_primary Primary Fragmentation cluster_secondary Secondary & Characteristic Fragments M [M]⁺· (Chlorinated α-Phenyl Acrylate) Loss_Cl [M-Cl]⁺ M->Loss_Cl - Cl· Loss_Ester [M-COOR]⁺ M->Loss_Ester - ·COOR Loss_OR [M-OR]⁺ M->Loss_OR - ·OR Phenyl [C₆H₄Cl]⁺ or [C₆H₅]⁺ Loss_Cl->Phenyl Further Fragmentation Loss_Ester->Phenyl Further Fragmentation Benzoyl [C₆H₅CO]⁺ Loss_OR->Benzoyl Rearrangement Acryloyl [CH₂=C(C₆H₅)CO]⁺ Loss_OR->Acryloyl

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-(3,4-dichlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of materials associated with Methyl 2-(3,4-dichlorophenyl)acrylate. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can operate with the highest degree of safety and scientific integrity. The following procedural guidance is designed to directly address your operational questions and establish a self-validating system of laboratory safety.

A critical note on this document: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the well-documented hazards of the acrylate functional group and the toxicological considerations of chlorinated aromatic compounds. This conservative approach, grounded in established chemical principles, is designed to provide a robust margin of safety.

Hazard Assessment: A Synthesis of Known Risks

The primary hazards associated with this compound are extrapolated from the known risks of acrylates, which are recognized for their potential to cause irritation and sensitization.[1] The presence of a dichlorinated phenyl ring adds a further layer of potential toxicity that must be respected. All handling procedures should be based on the assumption that this compound is a skin and eye irritant, a potential skin sensitizer, and harmful if inhaled or swallowed.[2][3]

Potential Hazard Description of Risk Basis for Assessment (Analogous Compounds)
Skin Irritation & Corrosion Direct contact can cause skin irritation, characterized by redness, swelling, and blistering.[3] Prolonged exposure may lead to more severe damage.Methyl Acrylate, Ethyl Acrylate.[4][5]
Eye Damage/Irritation Vapors and direct contact are expected to cause serious eye irritation.[3][6] Splashes could lead to significant eye damage.Methyl Acrylate, Butyl Acrylate.[5][7]
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[1]Methyl Acrylate.[2][8]
Skin Sensitization Repeated exposure may lead to an allergic skin reaction (contact dermatitis).[2][7][9] Once sensitized, even minimal exposure can trigger a response.Acrylates in general.[1]
Acute Toxicity The compound is presumed to be harmful if inhaled, swallowed, or absorbed through the skin.[2][3]Methyl Acrylate.[1][5]
Flammability Like many organic acrylates, this compound may be a flammable liquid.[2][10] Vapors can form explosive mixtures with air and may travel to an ignition source.[1][9]Methyl Acrylate.[5]

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is the cornerstone of safe handling. The following equipment is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the severe irritation potential, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for All Handling: Chemical splash goggles are required to provide a seal around the eyes.[6]

  • Required for Splash Hazard: When handling quantities greater than a few milliliters or during transfers, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[11]

Causality: Acrylate vapors are lachrymators (induce tearing) and direct contact can cause serious, potentially lasting, eye damage.[3] A face shield provides a critical barrier against unexpected splashes during solution transfer or reaction quenching.

Skin and Body Protection

Preventing skin contact is paramount due to the compound's irritant and sensitizing nature.[3]

  • Gloves: Use gloves approved to EN 374 or equivalent standards for chemical protection.

    • Material: Nitrile or neoprene gloves are recommended for handling acrylates.[2] Always consult the glove manufacturer's specific chemical resistance chart.

    • Technique: Double-gloving is a best practice, especially for prolonged handling. Gloves must be inspected for any signs of degradation or puncture before each use.[11] Contaminated gloves should be replaced immediately using the proper removal technique to avoid skin contact.[11]

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Additional Protection: For tasks with a high risk of splashing or when handling larger volumes, a chemically resistant apron or a full chemical suit is required.[11]

Causality: The primary route of harmful exposure for acrylates is often through skin contact.[7] Repeated minor exposures can lead to sensitization, a permanent allergic condition.[1] A multi-layered approach to skin protection mitigates this risk.

Respiratory Protection

All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.

  • Standard Operations: If work is conducted exclusively within a properly functioning chemical fume hood, respiratory protection may not be required.

  • Emergency or High-Risk Scenarios: In situations where a fume hood is not available, or during a large spill, respiratory protection is mandatory. A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement.[10] For significant releases, a full-face supplied-air respirator may be necessary.[10]

Causality: Inhalation of acrylate vapors can cause significant respiratory tract irritation.[2] Engineering controls, such as a fume hood, are the primary defense. Respirators serve as a critical secondary defense during off-normal situations.

Procedural Guidance: PPE Workflow

A disciplined, step-by-step approach to using, removing, and disposing of PPE is essential to prevent contamination.

PPE Selection & Donning/Doffing Workflow

The following diagram outlines the critical decision points and sequences for PPE usage.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Removal) A Assess Task-Specific Risks (e.g., Splash, Aerosol) B Select Appropriate PPE (Goggles, Face Shield, Gloves, etc.) A->B C Inspect All PPE for Damage (Cracks, Punctures, Expiration) B->C D 1. Lab Coat or Chemical Suit C->D Proceed to Donning E 2. Inner Gloves D->E F 3. Goggles / Face Shield E->F G 4. Outer Gloves (over cuff) F->G Enter Work Area Enter Work Area G->Enter Work Area H 1. Outer Gloves (Peel off) I 2. Lab Coat or Suit (Turn inside out) H->I J 3. Face Shield / Goggles (Handle by straps) I->J K 4. Inner Gloves (Peel off) J->K L 5. Wash Hands Thoroughly K->L Enter Work Area->H After Work Completion

Caption: Workflow for PPE selection, donning, and doffing.

Step-by-Step Protocol for PPE Removal (Doffing)

The order of removal is designed to minimize the risk of cross-contamination from "dirty" PPE to your skin or clean areas.

  • Inspect: Before leaving the work area, visually inspect your PPE for any signs of gross contamination.

  • Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat/Apron: Unfasten the lab coat. As you remove it, roll it down your arms and turn it inside out to contain any surface contamination. Avoid letting the outside surface touch your clothing.

  • Face Shield/Goggles: Remove eye and face protection by handling the headband or earpieces from the back of your head. Do not touch the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]

Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: Immediately place all used gloves, disposable aprons, and other contaminated items into a designated, sealed hazardous waste container.[12]

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12] Do not mix with regular laboratory trash.

Emergency Response: Immediate Actions

  • Skin Exposure: Immediately remove all contaminated clothing.[8] Flush the affected skin area with copious amounts of soap and water for at least 15-30 minutes.[7][12] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 30 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing if you are trained to do so.[7] Seek immediate medical attention.

  • Spill: Evacuate all non-essential personnel from the area.[12] Remove all sources of ignition.[11] If trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.[11]

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Scientific Committee on Occupational Exposure Limits. (n.d.). Recommendation from the Scientific Committee on Occupational Exposure Limits for acrylic acid.
  • New Jersey Department of Health. (n.d.). Common Name: METHYL-2-CHLORO- ACRYLATE HAZARD SUMMARY. NJ.gov.
  • Centers for Disease Control and Prevention. (n.d.). Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • New Jersey Department of Health. (n.d.). Butyl acrylate - Hazardous Substance Fact Sheet.
  • Thames River Chemical Corp. (2018, March 21). Methyl Acrylate - SAFETY DATA SHEET.
  • BASF. (2025, December 8). Safety data sheet.
  • Occupational Safety and Health Administration. (n.d.). METHYL ACRYLATE. U.S. Department of Labor.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, May 1). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). METHYL ACRYLATE CAS NO 96-33-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tasnee. (2020, January 13). SAFETY DATA SHEET BUTYL ACRYLATE.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). METHYL ACRYLATE HAZARD SUMMARY.
  • ChemicalBook. (2026, January 17). Methyl acrylate - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Methyl acrylate - Safety Data Sheet.
  • ACRYLAT OJSC. (2011, October 10). SAFETY DATA SHEET METHYL ACRYLATE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.